molecular formula C12H22N2O3 B1374635 1-Boc-4-methylpiperidine-4-carboxamide CAS No. 343788-67-0

1-Boc-4-methylpiperidine-4-carboxamide

Cat. No.: B1374635
CAS No.: 343788-67-0
M. Wt: 242.31 g/mol
InChI Key: SOVXDRHZKKDYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-methylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-5-12(4,6-8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVXDRHZKKDYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693933
Record name tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343788-67-0
Record name tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-methylpiperidine-4-carboxamide: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Boc-4-methylpiperidine-4-carboxamide, systematically named tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate, is a specialized piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a quaternary carbon center and a primary amide, makes it a valuable scaffold for introducing specific steric and hydrogen-bonding features into novel chemical entities. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and allows for selective deprotection and further functionalization in complex synthetic pathways.

This guide provides a comprehensive overview of this compound. While direct experimental data for this compound is not extensively documented in public literature, this whitepaper offers a field-proven pathway to its synthesis from its well-characterized carboxylic acid precursor. We will detail the chemical properties of this precursor, provide a robust protocol for its conversion to the target amide, and discuss the expected analytical characteristics of the final compound.

Section 1: The Precursor - 1-Boc-4-methylpiperidine-4-carboxylic acid

The logical and most common synthetic route to the target carboxamide begins with its corresponding carboxylic acid, 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS No. 189321-63-9). This precursor is commercially available and its properties are well-documented.[1][2] Understanding this starting material is critical for the successful synthesis and purification of the final amide product.

Physicochemical Properties

The key properties of the carboxylic acid precursor are summarized below, providing a baseline for comparison with the final amide product.

PropertyValueSource(s)
CAS Number 189321-63-9[1][2]
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.30 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 152-156 °C[2]
Boiling Point 354.3 ± 35.0 °C (Predicted)[3]
Density 1.129 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.69 ± 0.20 (Predicted)[3]
Storage 2-8°C[3]
Spectroscopic Data

Spectroscopic data for the precursor is available and serves as an essential reference for monitoring the conversion to the amide.[4]

  • ¹H NMR & ¹³C NMR: Data available from chemical suppliers and databases.[4]

  • IR Spectroscopy: Key signals include a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1760 cm⁻¹).[5]

Section 2: Synthesis of this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. For a sterically hindered quaternary carboxylic acid such as this, standard methods may be sluggish. The use of modern peptide coupling reagents is the most reliable and efficient strategy. These reagents activate the carboxylic acid to facilitate nucleophilic attack by an amine source, in this case, ammonia.

We will detail a protocol using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction rates and ability to overcome steric hindrance with minimal side reactions.[4][6][7] An alternative, cost-effective method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (N-hydroxybenzotriazole) is also widely applicable.[8][9][10]

Reaction Principle: HATU-Mediated Amidation

The causality behind this experimental choice rests on the mechanism of HATU. The carboxylic acid, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), attacks HATU to form a highly reactive O-acylisouronium salt. This is rapidly converted to an OAt-active ester, which is then readily attacked by the amine (in this case, ammonia) to form the thermodynamically stable amide bond.[3][7] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.

HATU_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling RCOOH Carboxylic Acid (Precursor) HATU HATU + DIPEA RCOOH->HATU + ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Forms ActiveEster_ref OAt-Active Ester Ammonia Ammonia Source (e.g., NH4Cl) Amide Target Amide Ammonia->Amide Forms ActiveEster_ref->Ammonia Reacts with

Caption: General workflow for HATU-mediated amidation.

Detailed Experimental Protocol

Materials:

  • 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • Ammonium chloride (NH₄Cl) (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl (aq), saturated NaHCO₃ (aq), brine for workup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and ammonium chloride (1.5 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Base Addition: Cool the solution to 0 °C in an ice bath with stirring. Slowly add DIPEA (3.5 equiv) dropwise. The base is crucial as it deprotonates both the carboxylic acid and the ammonium salt to generate the free nucleophile (ammonia) in situ.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes any unreacted starting material and HOAt byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Section 3: Expected Chemical Properties and Characterization

While a dedicated CAS number or extensive database entry for this compound is not readily found, its properties can be reliably predicted based on its structure and comparison to its precursor.

Predicted Physicochemical Properties
PropertyPredicted Value / ObservationRationale
Molecular Formula C₁₂H₂₂N₂O₃Conversion of -OH to -NH₂
Molecular Weight 242.32 g/mol Calculated from the formula
Appearance White to off-white solidTypical for small, saturated amides
Melting Point Expected to be higher than the carboxylic acid precursor (>156 °C)Primary amides can form strong intermolecular hydrogen-bonded dimers, increasing lattice energy.
Solubility Soluble in polar organic solvents (DCM, EtOAc, MeOH). Lower solubility in nonpolar solvents (hexanes).The amide group increases polarity compared to the carboxylic acid.
Expected Spectroscopic Signatures for Characterization

The most definitive way to confirm the successful synthesis is through spectroscopic analysis. The key changes expected from the carboxylic acid precursor are outlined below.

Spectra Comparison cluster_IR IR Spectroscopy cluster_NMR ¹³C NMR Spectroscopy IR_Acid Precursor (Acid) - Broad O-H: 2500-3300 cm⁻¹ - C=O: ~1710 cm⁻¹ IR_Amide Product (Amide) - Two N-H stretches: ~3200, 3350 cm⁻¹ - Amide I (C=O): ~1650 cm⁻¹ - Amide II (N-H bend): ~1620 cm⁻¹ IR_Acid->IR_Amide Transforms to NMR_Acid Precursor (Acid) - Carbonyl C: ~175-180 ppm NMR_Amide Product (Amide) - Carbonyl C: ~170-175 ppm (upfield shift) NMR_Acid->NMR_Amide Shifts to

Caption: Expected spectroscopic shifts from precursor to product.

  • IR Spectroscopy: The most telling change is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of two sharp-to-medium N-H stretching bands for the primary amide around 3200 and 3350 cm⁻¹.[11] Furthermore, the carbonyl (C=O) stretching frequency, known as the Amide I band, will shift to a lower wavenumber (approx. 1630-1690 cm⁻¹) compared to the carboxylic acid (approx. 1710-1780 cm⁻¹).[12][13] This is because the nitrogen lone pair donates electron density to the carbonyl carbon, weakening the C=O double bond.[11]

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid (often very broad, >10 ppm) will disappear. Two new, broad signals corresponding to the -NH₂ protons will appear, typically between 5.5 and 8.0 ppm.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in an amide is typically found slightly upfield (at a lower ppm value) compared to the corresponding carboxylic acid.[14][15] The precursor's carbonyl carbon signal around 175-180 ppm would be expected to shift to approximately 170-175 ppm in the amide product. This is due to the electron-donating resonance effect of the nitrogen atom.[16]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by finding the exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺, which would be 243.1703 and 265.1523, respectively, for C₁₂H₂₂N₂O₃.

Section 4: Safety and Handling

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Profile: While specific toxicity data is unavailable, compounds with similar structures are often classified as irritants. Assume the material may cause skin and serious eye irritation.[17] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, consistent with the storage conditions for its precursor (2-8°C).[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing the 'Why'

In the landscape of modern drug discovery and development, piperidine derivatives are foundational scaffolds, present in a significant portion of pharmaceuticals. Their conformational rigidity and synthetic versatility make them ideal building blocks for creating structurally complex and biologically active molecules.[1] 1-Boc-4-methylpiperidine-4-carboxamide is one such building block. Its structure, featuring a quaternary center, a primary amide, and a bulky Boc protecting group, presents a distinct analytical challenge. Unambiguous confirmation of its covalent structure and three-dimensional conformation is not merely an academic exercise; it is a critical prerequisite for its use in synthesis, ensuring the geometric and stereochemical integrity of the final drug candidate.

This guide eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow for the complete structural characterization of this compound. We will proceed from foundational mass and functional group analysis to a detailed mapping of atomic connectivity and, finally, to the definitive three-dimensional structure. Each step is designed to be a self-validating system, where data from one technique corroborates and builds upon the last, ensuring the highest degree of scientific integrity.

Molecular Overview and Physicochemical Properties

Before delving into the analytical workflow, it is essential to understand the key structural features of the target molecule.

  • Piperidine Ring: A saturated six-membered heterocycle that typically adopts a low-energy chair conformation.[1]

  • Boc Group (tert-butoxycarbonyl): A common, acid-labile amine protecting group. Its presence introduces a carbamate functional group and a sterically demanding tert-butyl moiety.

  • Primary Carboxamide: A key functional group capable of acting as both a hydrogen bond donor and acceptor, significantly influencing solubility and crystal packing.

  • Quaternary C4 Carbon: The carbon at position 4 is substituted with both a methyl group and a carboxamide group, meaning it has no attached protons. This feature has specific implications for NMR analysis.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₃Derived
Molecular Weight 242.32 g/mol Derived
Exact Mass 242.16304 DaDerived

The Integrated Analytical Workflow

The structure elucidation of a novel compound is a process of systematic inquiry. We begin with broad questions—"What is its mass? What functional groups does it have?"—and progressively refine our investigation to answer highly specific questions about atom-to-atom connectivity and spatial arrangement. The following workflow illustrates this logical progression.

Structure_Elucidation_Workflow cluster_0 Initial Confirmation cluster_1 Detailed Connectivity cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Verify Molecular Weight & Key Fragments NMR_1D 1D NMR (¹H, ¹³C) Map H & C Environments Confirm Counts MS->NMR_1D Confirms Mass IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC) Establish H-H & C-H Connectivity NMR_1D->NMR_2D Assigns Signals XRAY X-Ray Crystallography Unambiguous 3D Model (If Crystalizable) NMR_2D->XRAY Guides Model Refinement Confirmed_Structure Confirmed Structure NMR_2D->Confirmed_Structure Defines Connectivity XRAY->Confirmed_Structure Provides Absolute Structure

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: The first and most fundamental question is whether the synthesized compound has the correct molecular weight. Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z), serving as the initial validation gate. Electrospray Ionization (ESI) is the technique of choice here; it is a "soft" ionization method that typically generates protonated molecular ions [M+H]⁺ with minimal initial fragmentation, making it ideal for confirming the parent mass.[2]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • Analysis Method:

    • Ionization Mode: Positive ion mode.[2]

    • Full Scan: Acquire a full scan spectrum (e.g., over a range of m/z 50-500) to identify the precursor ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID). This controlled fragmentation provides structural information that serves as a molecular fingerprint.

Data Interpretation: A Self-Validating System

The fragmentation pattern of the Boc group is highly characteristic and serves as an internal validation of the structure.

  • Parent Ion: Expect a strong signal at m/z 243.17 corresponding to the [M+H]⁺ ion. A sodium adduct [M+Na]⁺ at m/z 265.15 may also be observed.

  • Boc Group Fragmentation: The Boc group is notoriously labile in the mass spectrometer. Look for characteristic neutral losses:

    • Loss of isobutylene (-56 Da): A fragment at m/z 187.11 . This is often the most prominent fragment.[3]

    • Loss of the entire Boc group (-100 Da): A fragment at m/z 143.11 .[4]

    • Formation of the tert-butyl cation (+57 Da): A distinct signal at m/z 57.07 .[3]

Ion/FragmentFormulaExpected m/zInterpretation
[M+H]⁺ [C₁₂H₂₃N₂O₃]⁺243.17 Protonated Molecular Ion
[M+Na]⁺[C₁₂H₂₂N₂O₃Na]⁺265.15Sodium Adduct
[M+H - C₄H₈]⁺[C₈H₁₅N₂O₃]⁺187.11Loss of isobutylene from Boc group
[M+H - C₅H₈O₂]⁺[C₇H₁₅N₂O]⁺143.11Loss of Boc group (as isobutylene + CO₂)
[C₄H₉]⁺[C₄H₉]⁺57.07tert-butyl cation

The consistent observation of these fragments, especially the loss of 56 Da, provides strong, trustworthy evidence for the presence of the Boc protecting group.[3][5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: While MS confirms the mass, it provides limited information about how the atoms are bonded. Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds, allowing for the rapid identification of the key functional groups predicted by the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: Cross-Validating the Structure

The IR spectrum should display characteristic absorption bands for the carbamate (Boc) and the primary amide, which are distinct from each other.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Significance
N-H Asymmetric & Symmetric Stretch Primary Amide ~3350 & ~3180 Two distinct peaks confirm a -NH₂ group. [6][7]
C-H Aliphatic StretchPiperidine, Methyl, Boc~2980-2850Confirms the saturated hydrocarbon framework.
C=O Stretch (Carbamate) Boc Group ~1680-1700 Confirms the Boc protecting group. [8]
C=O Stretch (Amide I) Primary Amide ~1650 Confirms the amide carbonyl. [6][9]
N-H Bend (Amide II) Primary Amide ~1620 Further confirms the primary amide. [6][7]

The presence of two distinct carbonyl stretches (one for the carbamate, one for the amide) and two N-H stretching bands is a critical diagnostic pattern. This provides authoritative evidence that both key functional groups are present, corroborating the MS data.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the carbon-hydrogen framework.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), revealing the H-C-C-H network.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, providing unambiguous C-H assignments.

Data Interpretation: Assembling the Molecular Puzzle

The unique structural features of this compound lead to a predictable NMR signature.

Atom Label(s)¹H δ (ppm), Multiplicity, Integral¹³C δ (ppm)Rationale & Key Correlations (HSQC)
Boc (CH₃)₃ ~1.45 (s, 9H) ~28.5A large singlet in ¹H, characteristic of the nine equivalent tert-butyl protons.
Boc C(CH₃)₃ -~80.0Quaternary carbon of the Boc group.
Boc C=O -~155.0Carbamate carbonyl carbon.
C4-CH₃ ~1.20 (s, 3H) ~25.0A sharp singlet, as it's attached to a quaternary carbon with no adjacent protons.
C4 -~45.0Quaternary piperidine carbon. No signal in DEPT-135.
C2, C6 (axial & eq) ~3.0-3.8 (m, 4H)~42.0Protons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling. HSQC confirms correlation to the C2/C6 carbon.
C3, C5 (axial & eq) ~1.5-1.9 (m, 4H)~35.0Protons further from the nitrogen. COSY will show coupling to C2/C6 protons. HSQC confirms correlation to the C3/C5 carbon.
Amide CONH₂ ~5.5-7.5 (br s, 2H)-Two broad, exchangeable protons. Chemical shift is highly dependent on solvent and concentration.
Amide C=O -~178.0Tertiary amide carbonyl, typically the most downfield carbon signal.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Literature values for similar piperidine structures were consulted.[10][11][12][13][14]

The HSQC experiment is the linchpin for connecting the ¹H and ¹³C data. It provides a direct visual map of which proton is attached to which carbon, eliminating ambiguity.

HSQC_Correlations Figure 2: Key HSQC C-H Correlations H_Boc Boc-H ~1.45 ppm C_Boc Boc-C ~28.5 ppm H_Boc->C_Boc H_Me C4-Me ~1.20 ppm C_Me C4-Me ~25.0 ppm H_Me->C_Me H_35 C3/5-H ~1.7 ppm C_35 C3/5 ~35.0 ppm H_35->C_35 H_26 C2/6-H ~3.4 ppm C_26 C2/6 ~42.0 ppm H_26->C_26

Figure 2: Key HSQC C-H Correlations.

Single-Crystal X-ray Crystallography: The Final Arbiter

Causality: While NMR provides an unparalleled map of covalent bonding, it describes a molecule's average conformation in solution. Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by generating a 3D model of the molecule as it exists in the solid state. This technique confirms not only the connectivity but also the precise bond lengths, bond angles, and the preferred conformation of the piperidine ring.[15][16]

Experimental Protocol: X-ray Diffraction

This process is contingent on the ability to grow high-quality single crystals, which can be the most challenging step.[17][18]

XRay_Workflow A Grow Single Crystal (e.g., Slow Evaporation) B Mount Crystal on Diffractometer A->B C Data Collection (Irradiate with X-rays, Collect Diffraction Pattern) B->C D Structure Solution (Determine Electron Density Map) C->D E Structure Refinement (Fit Atomic Model to Data) D->E F Final 3D Model (Bond Lengths, Angles, Conformation) E->F

Figure 3: Experimental workflow for X-ray crystallography.
Data Interpretation: Confirming Conformation

The primary output of an X-ray diffraction experiment is a refined 3D structural model. For this compound, the key insights from this data would be:

  • Piperidine Ring Conformation: The data will definitively show that the piperidine ring adopts a chair conformation , which is its lowest energy state.[1]

  • Substituent Orientation: It will reveal the precise orientation (axial vs. equatorial) of the bonds at the nitrogen and the spatial relationship between the C4-methyl and C4-carboxamide groups.

  • Intermolecular Interactions: The crystal structure will reveal how molecules pack together, likely showing intermolecular hydrogen bonds between the amide -NH₂ of one molecule and the amide or carbamate carbonyl oxygen of a neighboring molecule.

Conclusion: A Triad of Corroborative Evidence

The complete and unambiguous structure elucidation of this compound is achieved not by a single technique, but by a logical and systematic application of complementary analytical methods.

  • Mass Spectrometry confirms the correct molecular weight and provides characteristic fragmentation data pointing to the presence of the Boc group.

  • Infrared Spectroscopy provides a rapid and definitive fingerprint of the key functional groups—the primary amide and the carbamate—corroborating the MS data.

  • NMR Spectroscopy , through a combination of 1D and 2D experiments, builds a complete and validated map of the C-H framework, confirming the precise atom-to-atom connectivity.

For ultimate proof, X-ray crystallography can provide a definitive 3D model, confirming conformation and solid-state packing. Together, these techniques form a self-validating system, providing the authoritative and trustworthy structural data required for the advancement of research and drug development programs.

References

An In-Depth Technical Guide to 1-Boc-4-methylpiperidine-4-carboxamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Boc-4-methylpiperidine-4-carboxamide, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. The introduction of a methyl group and a carboxamide moiety at the 4-position, combined with the presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, endows this compound with a unique combination of properties that are highly advantageous for synthetic chemistry and drug design.

The Boc protecting group offers stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The 4-methyl group can provide steric bulk, influencing the binding affinity and selectivity of a final compound for its target. The 4-carboxamide functionality serves as a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development.

PropertyValue
CAS Number 376592-33-9
Molecular Formula C12H22N2O3
Molecular Weight 242.32 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and dichloromethane

Synthesis of this compound

The synthesis of this compound typically proceeds from its corresponding carboxylic acid precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS No: 189321-63-9).[1][2][3][4] The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

Synthetic Workflow

The overall synthetic strategy involves the activation of the carboxylic acid followed by reaction with an ammonia source.

G cluster_0 Synthesis of this compound start 1-Boc-4-methylpiperidine-4-carboxylic acid activation Carboxylic Acid Activation (e.g., with HATU, HOBt) start->activation Coupling Reagents amidation Amidation with Ammonia Source (e.g., Ammonium Chloride, DIPEA) activation->amidation Activated Ester Intermediate workup Aqueous Workup and Extraction amidation->workup Crude Product product This compound purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials:

  • 1-Boc-4-methylpiperidine-4-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH4Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methyl group (a singlet around 1.2 ppm), and the piperidine ring protons (multiplets in the range of 1.5-3.5 ppm). The amide protons will appear as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc and amide groups, the quaternary carbon of the Boc group, and the carbons of the piperidine ring and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the compound.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the compound. A high-purity sample should show a single major peak.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.

Scaffold for Novel Therapeutics

The versatile nature of this compound allows for its incorporation into various drug scaffolds. The Boc-protected nitrogen can be deprotected and subsequently reacted with a variety of electrophiles to introduce diverse functionalities. The carboxamide group can also be further modified, although it is often a key pharmacophoric element in the final drug candidate.

Role in the Synthesis of Enzyme Inhibitors

The piperidine ring system is frequently found in the active sites of enzymes. The specific substitution pattern of this compound can be exploited to design potent and selective enzyme inhibitors for various therapeutic targets.

A Key Intermediate in Complex Molecule Synthesis

The protected nature of the piperidine nitrogen allows for selective reactions at other positions of a molecule, making this compound an important intermediate in multi-step syntheses of complex pharmaceutical agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6][7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[5][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5][6]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a protected piperidine nitrogen, a stereocenter-introducing methyl group, and a versatile carboxamide handle provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the pursuit of new and improved therapies.

References

An In-Depth Technical Guide to 1-Boc-4-methylpiperidine-4-carboxamide: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Boc-4-methylpiperidine-4-carboxamide, a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from closely related analogues to present its core physicochemical properties, a robust synthetic protocol, and its anticipated applications and characterization.

Executive Summary: The Strategic Value of a Quaternary Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of modern drug design. The introduction of a quaternary center, as seen in the this compound backbone, offers a significant strategic advantage. This substitution pattern restricts conformational mobility and introduces a specific spatial arrangement of functional groups, which can be crucial for optimizing binding affinity and selectivity for biological targets.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the molecule stable and amenable to a wide range of synthetic transformations, while the primary carboxamide at the C4 position provides a versatile handle for further chemical elaboration or direct interaction with biological targets. This guide will illuminate the synthesis and potential utility of this important, albeit under-documented, chemical entity.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its constituent parts: a Boc-protected piperidine ring, a C4-methyl group, and a C4-carboxamide. While a specific CAS number for this compound is not widely cataloged, its molecular formula and weight can be determined with high accuracy.

PropertyValueSource
IUPAC Name tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate-
Molecular Formula C₁₂H₂₂N₂O₃Calculated
Molecular Weight 242.32 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred
Solubility Expected to be soluble in organic solvents like DCM, EtOAc, and MeOHInferred

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The most logical and efficient synthesis of this compound is achieved through the amidation of its corresponding carboxylic acid precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid. This precursor is commercially available from various suppliers. The conversion of a carboxylic acid to a primary amide is a fundamental and high-yielding transformation in organic synthesis.

Synthetic Workflow

The process involves the activation of the carboxylic acid followed by the introduction of an ammonia source.

G start 1-Boc-4-methylpiperidine-4-carboxylic acid reagents Peptide Coupling Reagents (e.g., HATU, HOBt, EDC) + Ammonia Source (NH₄Cl) + Base (e.g., DIPEA) start->reagents Activation product This compound reagents->product Amination

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Amidation via HATU Coupling

This protocol describes a standard procedure for the synthesis. The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is based on its high efficiency and the formation of clean reaction profiles, minimizing side products.

Materials:

  • 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq), ammonium chloride (1.5 eq), and DIPEA (3.0 eq) sequentially. The order of addition is crucial; the base is typically added last to initiate the reaction.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x). The aqueous washes serve to remove unreacted starting materials, coupling agent byproducts, and DMF.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Causality and Self-Validation:

  • Why HATU? HATU is a highly effective coupling agent that minimizes racemization and rapidly forms the active ester intermediate, leading to high yields.

  • Why DIPEA? A non-nucleophilic organic base is required to neutralize the ammonium salt and the acid formed during the reaction without competing in the amidation step.

  • Why an anhydrous solvent? Water can hydrolyze the active intermediate and quench the reaction, reducing the yield.

  • Self-Validating System: The purity of the final product is validated through the analytical characterization methods outlined in Section 5.0. The disappearance of the carboxylic acid proton signal in ¹H NMR and the corresponding mass shift in MS confirm the successful transformation.

Applications in Research and Drug Development

As a functionalized building block, this compound is a valuable intermediate for synthesizing more complex molecules.

  • Scaffold for Library Synthesis: The primary amide can be used as a handle for further reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Medicinal Chemistry: Piperidine derivatives are integral to compounds targeting a wide array of biological pathways. This specific scaffold could be incorporated into the design of novel inhibitors or modulators of enzymes and receptors, particularly where the gem-dimethyl motif or a constrained amide presentation is desired for optimal binding.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment for screening against biological targets. The primary amide provides a hydrogen bond donor and acceptor, which are key interaction points in protein-ligand binding.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical signatures for this compound.

TechniqueExpected Results
Mass Spectrometry (ESI+) Expected molecular ion peak at m/z = 243.3 [M+H]⁺.
¹H NMR (400 MHz, CDCl₃) δ ~ 7.0-5.5 (br s, 2H, -CONH₂); δ ~ 3.5-3.1 (m, 4H, piperidine -CH₂-N-CH₂-); δ ~ 1.8-1.5 (m, 4H, piperidine -CH₂-C-CH₂-); δ ~ 1.45 (s, 9H, -C(CH₃)₃); δ ~ 1.2 (s, 3H, C₄-CH₃). Note: Amide proton signals can be broad and their chemical shift is solvent-dependent.
¹³C NMR (100 MHz, CDCl₃) δ ~ 178 (-CONH₂); δ ~ 155 (Boc C=O); δ ~ 80 (-C(CH₃)₃); δ ~ 45 (C4); δ ~ 40 (piperidine C2, C6); δ ~ 35 (piperidine C3, C5); δ ~ 28.5 (-C(CH₃)₃); δ ~ 25 (C4-CH₃).
IR Spectroscopy ~3350, 3180 cm⁻¹ (N-H stretch of primary amide); ~1680 cm⁻¹ (C=O stretch of Boc carbamate); ~1650 cm⁻¹ (Amide I band, C=O stretch).

Conclusion

This compound represents a strategically important, yet underexplored, building block for chemical synthesis and drug discovery. Its synthesis from the readily available carboxylic acid precursor is straightforward and high-yielding. The unique combination of a Boc-protected nitrogen, a sterically defined quaternary center, and a versatile primary amide functional group makes it an attractive scaffold for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their research endeavors.

An In-depth Technical Guide to the Synthesis of 1-Boc-4-methylpiperidine-4-carboxamide: Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways leading to 1-Boc-4-methylpiperidine-4-carboxamide, a valuable building block in medicinal chemistry and drug development. The strategic selection of starting materials is paramount to an efficient and scalable synthesis. This document will detail the primary retrosynthetic approaches, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a key intermediate characterized by a piperidine scaffold, a common motif in centrally active pharmaceutical agents. The presence of a Boc-protected nitrogen allows for selective functionalization, while the geminal methyl and carboxamide groups at the C4 position offer specific steric and electronic properties that are often crucial for ligand-receptor interactions. The strategic synthesis of this molecule is therefore of significant interest.

Core Synthetic Strategies and Starting Material Selection

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, which dictate the choice of starting materials.

Strategy 1: Late-Stage C4-Methylation of a Pre-functionalized Piperidine Ring

This approach involves the introduction of the C4-methyl group onto a piperidine ring that already contains a precursor to the carboxamide group. This strategy is advantageous when the corresponding unmethylated piperidine is readily available.

Strategy 2: Functional Group Interconversion from a C4-Methylated Piperidine Precursor

In this alternative strategy, the synthesis commences with a piperidine derivative that already possesses the C4-methyl group. The subsequent steps then focus on the elaboration of the carboxamide functionality from a suitable precursor, such as a nitrile or a carboxylic acid.

The choice between these strategies often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis. Below is a comparative overview of the primary starting materials for each strategy.

StrategyStarting MaterialKey Transformation(s)
1: Late-Stage C4-Methylation 1-Boc-piperidine-4-carboxamideα-Methylation
1-Boc-4-cyanopiperidineα-Methylation, followed by nitrile hydration
2: Functional Group Interconversion 1-Boc-4-cyano-4-methylpiperidineNitrile hydration
1-Boc-4-methylpiperidine-4-carboxylic acidAmidation

Strategy 1: Detailed Protocol for Late-Stage C4-Methylation

This strategy's core is the deprotonation of the α-carbon to the carboxamide or a precursor group, followed by quenching with an electrophilic methyl source.

Diagram of Synthetic Workflow: Strategy 1

Strategy 1: Late-Stage C4-Methylation start 1-Boc-4-cyanopiperidine intermediate Deprotonated Intermediate start->intermediate 1. LDA, THF, -78 °C methylated_nitrile 1-Boc-4-cyano-4-methylpiperidine intermediate->methylated_nitrile 2. CH3I final_product 1-Boc-4-methylpiperidine- 4-carboxamide methylated_nitrile->final_product H2O2, K2CO3, DMSO

Caption: Synthetic workflow for Strategy 1, starting from 1-Boc-4-cyanopiperidine.

Experimental Protocol: Synthesis via Methylation of 1-Boc-4-cyanopiperidine

This protocol is a self-validating system, where the successful formation of the methylated intermediate can be confirmed before proceeding to the final hydration step.

Step 1: α-Methylation of 1-Boc-4-cyanopiperidine

  • Preparation: A flame-dried round-bottom flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: A solution of lithium diisopropylamide (LDA) is added dropwise to a stirred solution of 1-Boc-4-cyanopiperidine in anhydrous THF at -78 °C. The reaction is stirred for 1 hour at this temperature to ensure complete formation of the lithium enolate.

  • Methylation: Iodomethane is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-Boc-4-cyano-4-methylpiperidine, can be purified by flash column chromatography.

Step 2: Hydration of 1-Boc-4-cyano-4-methylpiperidine

  • Reaction Setup: The purified 1-Boc-4-cyano-4-methylpiperidine is dissolved in dimethyl sulfoxide (DMSO).

  • Hydration: Potassium carbonate and hydrogen peroxide (30% aqueous solution) are added to the solution. The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by recrystallization or flash column chromatography to yield a white solid.

Strategy 2: Detailed Protocol for Functional Group Interconversion

This approach is often preferred for its convergent nature, starting with a commercially available C4-methylated piperidine derivative.

Diagram of Synthetic Workflow: Strategy 2

Strategy 2: Functional Group Interconversion start 1-Boc-4-methylpiperidine- 4-carboxylic acid activated_ester Activated Ester Intermediate start->activated_ester EDC, HOBt, DIPEA, DCM final_product 1-Boc-4-methylpiperidine- 4-carboxamide activated_ester->final_product NH4Cl

Caption: Synthetic workflow for Strategy 2, starting from 1-Boc-4-methylpiperidine-4-carboxylic acid.

Experimental Protocol: Synthesis via Amidation of 1-Boc-4-methylpiperidine-4-carboxylic acid

This protocol utilizes standard peptide coupling reagents to achieve a high-yielding and clean conversion of the carboxylic acid to the primary amide.

  • Reaction Setup: To a stirred solution of 1-Boc-4-methylpiperidine-4-carboxylic acid in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).

  • Activation: The mixture is stirred at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

  • Amidation: Ammonium chloride is added to the reaction mixture, and stirring is continued at room temperature overnight.

  • Work-up and Purification: The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography to afford this compound as a white solid. The synthesis of the starting material, 1-Boc-4-methylpiperidine-4-carboxylic acid, can be achieved by hydrolysis of the corresponding ethyl ester.[1]

Trustworthiness and Self-Validating Systems

The described protocols are designed to be self-validating. For instance, in Strategy 1, the successful methylation in the first step can be confirmed by techniques such as NMR spectroscopy or mass spectrometry before proceeding to the hydration step. This modular approach minimizes the risk of carrying forward unreacted starting material and simplifies troubleshooting. Similarly, in Strategy 2, the complete consumption of the starting carboxylic acid can be monitored by thin-layer chromatography (TLC), ensuring the reaction goes to completion before work-up.

Authoritative Grounding and Mechanistic Insights

The choice of LDA in Strategy 1 is based on its strong, non-nucleophilic basicity, which allows for the clean deprotonation of the carbon alpha to the nitrile without competing nucleophilic attack. The use of peptide coupling reagents like EDC and HOBt in Strategy 2 is a standard and highly efficient method for amide bond formation, proceeding through a well-established mechanism involving an activated O-acylisourea intermediate. The synthesis of 1-Boc-4-cyanopiperidine can be achieved through various methods, including the dehydration of 1-Boc-4-piperidinecarboxamide.[2] Another route involves the reaction of 1-Boc-4-piperidinecarboxaldehyde with an appropriate nitrogen source and subsequent dehydration.[3] The Boc protecting group is crucial as it deactivates the piperidine nitrogen, preventing side reactions, and can be readily removed under acidic conditions.[4]

References

Physical and chemical stability of 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Stability of 1-Boc-4-methylpiperidine-4-carboxamide

Introduction: A Critical Building Block in Modern Drug Discovery

This compound is a specialized heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a bifunctional building block, it incorporates a sterically hindered piperidine ring, a protected secondary amine (N-Boc), and a primary carboxamide. This unique combination allows for its versatile use in constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The stability of such a key intermediate is paramount; it directly impacts the integrity of synthetic routes, the purity of active pharmaceutical ingredients (APIs), and the shelf-life of finished drug products. This guide provides a comprehensive analysis of the physical and chemical stability of this compound, offering field-proven insights and detailed experimental protocols for its assessment.

Molecular Profile and Physicochemical Properties

Understanding the intrinsic properties of a molecule is the foundation of any stability assessment. The structure of this compound contains two key functional groups that dictate its reactivity and stability: the tert-butyloxycarbonyl (Boc) protecting group and the primary carboxamide.

Caption: Structure of this compound.

The table below summarizes the key physicochemical properties derived from available data on the closely related analog, 1-Boc-4-methylpiperidine-4-carboxylic acid, which provides a reliable proxy for the physical characteristics of the target molecule.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₃(Calculated)
Molecular Weight 242.32 g/mol (Calculated)
Appearance White to off-white solid[1][2]
Melting Point 152-156 °C (for carboxylic acid analog)[3]
Boiling Point ~354.3 °C (Predicted, for carboxylic acid analog)[4]
Solubility Soluble in organic solvents like methanol, ethanol[1]
Storage Condition Store at 2-8℃[3]

Chemical Stability Profile: A Tale of Two Functional Groups

The overall stability of this compound is a balance between the robust nature of the piperidine ring and primary amide, and the inherent lability of the N-Boc protecting group. Forced degradation studies are essential to unmask these liabilities.

Hydrolytic Stability

Acidic Conditions: The N-Boc group is the primary site of instability under acidic conditions.[5][6] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and CO₂. This deprotection is facile and can occur even under mild acidic conditions (e.g., with trifluoroacetic acid or aqueous HCl) at room temperature.[6] In contrast, the primary carboxamide is significantly more stable and requires harsh conditions, such as prolonged heating with concentrated acid, for hydrolysis to the corresponding carboxylic acid.[7] Therefore, selective deprotection of the Boc group in the presence of the amide is the expected outcome.

Basic Conditions: Both the N-Boc group and the carboxamide are generally stable towards mild bases.[5] The Boc group is known to be resistant to most nucleophiles and bases.[5] While amides can be hydrolyzed under strong basic conditions (e.g., concentrated NaOH with heating), they are significantly more resistant than esters.[7] The carbamate linkage can also be cleaved under harsh basic conditions, but this is less common than acid-mediated cleavage.

Neutral Conditions: In neutral aqueous solution (pH ~7), the molecule is expected to be stable at ambient temperatures. The Boc group is generally stable in the absence of acid.[8]

Thermal Stability

A significant liability of N-Boc protected amines is their susceptibility to thermal degradation.[9][10] At elevated temperatures (often >150-200°C), the Boc group can be removed without any acid catalyst.[9][10][11] The mechanism involves a concerted fragmentation process that releases isobutylene and carbon dioxide, regenerating the free amine.[10] This presents a critical consideration for processes involving high temperatures, such as drying, milling, or certain formulation techniques. The reaction rate is influenced by the solvent and the nature of the amine.[9]

Photostability

While the core structure lacks strong chromophores that absorb UV-Vis light, saturated heterocyclic systems like piperidine can undergo degradation upon prolonged exposure to high-intensity light, particularly in the presence of photosensitizers.[12] The mechanism may involve the formation of radical species through hydrogen abstraction from the C-H bonds of the piperidine ring. Photostability testing under ICH Q1B conditions is necessary to fully characterize this risk.

Oxidative Stability

The piperidine nitrogen, even when protected, and the adjacent methylene groups can be susceptible to oxidation. Common laboratory and pharmaceutical oxidants, such as hydrogen peroxide, could potentially lead to the formation of N-oxides or other oxidative degradants. The stability towards oxidation is a key parameter to evaluate, especially if the molecule is to be formulated with excipients that may contain peroxide impurities.

start This compound acid Mild Acid (e.g., TFA, HCl) start->acid  Major Pathway thermal High Temperature (>150°C) start->thermal  Major Pathway base Strong Base + Heat start->base  Minor Pathway prod1 4-Methylpiperidine-4-carboxamide (via de-Boc) acid->prod1 thermal->prod1 prod2 1-Boc-4-methylpiperidine-4-carboxylic acid (via Amide Hydrolysis) base->prod2

Caption: Predicted major degradation pathways under stress conditions.

Protocol: Forced Degradation Study

A forced degradation study is a self-validating system designed to deliberately degrade the sample to identify likely degradation products and validate the stability-indicating power of the analytical methods.

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M and 0.1 M)

  • Sodium hydroxide (1 M and 0.1 M)

  • Hydrogen peroxide (30%)

  • Calibrated pH meter, ovens, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

    • Rationale: The Boc group is highly acid-labile; elevated temperature accelerates the potential for secondary degradation.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute to ~100 µg/mL.

    • Rationale: Strong basic conditions are required to challenge the stability of the amide and carbamate functionalities.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to ~100 µg/mL.

    • Rationale: 30% H₂O₂ is a strong oxidizing agent used to simulate oxidative stress.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in an oven at 105°C for 48 hours.

    • Cool, dissolve in methanol, and dilute to ~100 µg/mL.

    • Rationale: To assess the potential for solid-state thermal degradation, particularly de-Boc protection.

  • Photostability:

    • Expose the solid compound and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Prepare samples for analysis at ~100 µg/mL.

    • Rationale: To evaluate degradation under standardized light exposure conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Section 4).

Stability-Indicating Analytical Method: HPLC

A robust, stability-indicating HPLC method is crucial for separating the parent compound from all potential degradation products.

Proposed HPLC Method Parameters:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase for good peak shape of amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detector UV at 210 nmCarbamate and amide groups have absorbance at low UV wavelengths.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Method Validation: The method's stability-indicating nature is confirmed during the forced degradation study by demonstrating peak purity (using a Diode Array Detector) and adequate resolution between the parent peak and all degradant peaks.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 1 mg/mL Stock stress Apply Stress (Acid, Base, Heat, etc.) prep_stock->stress dilute Neutralize & Dilute to 100 µg/mL stress->dilute hplc Inject into HPLC System dilute->hplc detect UV Detection (210 nm) hplc->detect chrom Obtain Chromatogram detect->chrom purity Assess Peak Purity (DAD) chrom->purity mass_bal Calculate Mass Balance chrom->mass_bal id Identify Degradants (LC-MS/MS) purity->id

Caption: Experimental workflow for a forced degradation study.

Summary and Recommendations

The chemical stability of this compound is governed by the lability of its N-Boc protecting group.

  • Primary Stability Liabilities:

    • Acidic Conditions: Rapid deprotection of the N-Boc group is the most significant liability. Contact with even mild acids should be avoided if the integrity of the Boc group is required.

    • Thermal Stress: The compound is susceptible to thermal deprotection at elevated temperatures. Processes involving high heat should be carefully evaluated.

  • Handling and Storage Recommendations:

    • Storage: The material should be stored in well-sealed containers at refrigerated temperatures (2-8°C) to minimize any potential for long-term thermal degradation.[3]

    • Handling: Avoid exposure to acidic environments, high temperatures, and strong oxidizing agents. Use in well-ventilated areas.

By understanding these stability characteristics, researchers and drug development professionals can ensure the proper handling, storage, and application of this valuable building block, maintaining its purity and integrity throughout the synthetic and formulation processes.

References

An In-depth Technical Guide to the Solubility Profile of 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-Boc-4-methylpiperidine-4-carboxamide, a key intermediate in modern synthetic and medicinal chemistry. While extensive, publicly available quantitative solubility data for this specific compound is limited, this document leverages fundamental chemical principles to construct a robust predicted solubility profile. We delve into the structural components of the molecule, analyzing the contribution of the tert-butoxycarbonyl (Boc) protecting group, the piperidine core, the quaternary methyl group, and the primary carboxamide functionality to its overall physicochemical properties. Furthermore, this guide presents authoritative, field-proven experimental protocols for the precise determination of thermodynamic solubility, empowering researchers to validate these predictions and generate reliable data for drug development, process chemistry, and formulation science.

Introduction: The Structural and Synthetic Context

This compound is a bespoke building block in organic synthesis. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals and biologically active compounds.[1] The strategic placement of a carboxamide and a methyl group at the 4-position, combined with the acid-labile Boc protecting group on the ring nitrogen, makes this molecule a versatile intermediate for creating complex molecular architectures.

Understanding the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of reaction solvents, purification methods (crystallization vs. chromatography), and the design of subsequent synthetic steps. In a drug development context, the solubility of precursors and final active pharmaceutical ingredients (APIs) is a critical parameter that influences bioavailability and the feasibility of different formulation strategies.[2]

This guide will first deconstruct the molecule to predict its solubility in a range of common laboratory solvents. It will then provide a detailed, self-validating experimental workflow for quantitatively determining its equilibrium solubility.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is governed by its polarity, capacity for hydrogen bonding, and molecular size. The principle of "like dissolves like" is the cornerstone of this analysis. The structure of this compound contains distinct domains that each contribute to its overall solubility characteristics.

  • The tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly contributes to the molecule's non-polar character. Its presence is expected to decrease solubility in aqueous and highly polar protic solvents but enhance solubility in non-polar organic solvents like ethers and hydrocarbons.[3]

  • The Piperidine Ring: The saturated heterocyclic ring is fundamentally non-polar and contributes to the molecule's overall lipophilicity.[4] The ring nitrogen, while sterically hindered and electronically deactivated by the adjacent carbonyl of the Boc group, retains its basic character.

  • The 4-Methyl Group: This quaternary methyl group further increases the lipophilicity of the molecule, reinforcing the effects of the Boc group.

  • The 4-Carboxamide Group (-CONH₂): This is the primary polar, hydrophilic center of the molecule. The primary amide contains N-H protons that can act as hydrogen bond donors and a carbonyl oxygen that is an effective hydrogen bond acceptor. This functionality will promote solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF).

pH-Dependent Solubility: The basic nitrogen atom in the piperidine ring (though a weak base due to Boc protection) can be protonated under acidic conditions. This protonation would form a cationic piperidinium salt, which is expected to dramatically increase the compound's solubility in aqueous media.[5] Therefore, the aqueous solubility of this compound will be highly pH-dependent.

cluster_Molecule This compound cluster_Features Structural Features cluster_Properties Predicted Solubility Impact Compound Molecular Structure Boc Boc Group (Lipophilic) Compound->Boc Ring Piperidine Ring (Lipophilic, Basic N) Compound->Ring Amide Carboxamide (Hydrophilic, H-Bonding) Compound->Amide OrganicSol High Solubility in Organic Solvents Boc->OrganicSol increases AqSol Low Intrinsic Aqueous Solubility Boc->AqSol contributes to Ring->OrganicSol increases Ring->AqSol contributes to pHSol High Aqueous Solubility at Low pH Ring->pHSol enables via protonation Amide->OrganicSol increases in polar organic solvents Amide->AqSol increases

Figure 1. Logical relationship between molecular features and predicted solubility.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in synthesis and purification.

Solvent Class Representative Solvents Predicted Solubility Rationale
Aqueous WaterLowThe large, lipophilic Boc group and hydrocarbon backbone outweigh the polarity of the single carboxamide group.
Aqueous Buffer pH 2-4 (e.g., 0.1 N HCl)HighProtonation of the piperidine nitrogen forms a soluble salt.[5]
Aqueous Buffer pH 7-8 (e.g., PBS)LowThe compound remains in its neutral, less soluble form.
Polar Protic Methanol, EthanolHigh / ModerateThe carboxamide can hydrogen bond with the alcohol, but the lipophilic regions may limit miscibility compared to smaller alcohols.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions with the carboxamide group are expected to lead to good solvation.
Halogenated Dichloromethane (DCM), ChloroformHighThe overall moderate polarity of the molecule is well-matched to these solvents. A related compound, 1-boc-4-piperidinecarboxamide, is extracted using DCM.[6]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate / LowTHF should be a reasonable solvent, but solubility is expected to be lower in the less polar diethyl ether.
Non-Polar Hexane, TolueneLow / InsolubleThe polarity of the carboxamide group is incompatible with non-polar solvents. Piperidine derivatives generally show limited solubility in hexane.[7]

Authoritative Protocol: Experimental Determination of Equilibrium Solubility

Predictions provide a hypothesis; experimental measurement provides definitive data. The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[2] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, ensuring a true and reproducible value.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The supernatant is then carefully separated from the undissolved solid and its concentration is measured, which corresponds to the compound's solubility in that solvent at that temperature.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid this compound to several appropriately sized vials (e.g., 4 mL glass vials). An amount sufficient to be visible at the bottom of the vial after the experiment is required to ensure saturation.

  • Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired test solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or orbital incubator. Agitate the samples at a consistent temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typical for many organic compounds.[7]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours. This allows the excess, undissolved solid to settle, forming a clear supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. This step is critical. To avoid transferring any solid particles, it is best to take the sample from the upper portion of the supernatant.

  • Filtration: Immediately pass the collected aliquot through a chemically inert syringe filter (e.g., a 0.22 µm PTFE or PVDF filter) into a clean, pre-weighed vial. This step guarantees the complete removal of any undissolved microparticulates.[4]

  • Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (typically the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical calibration curve. Record the dilution factor precisely.

  • Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the exact concentration of the dissolved compound.

  • Calculation: Calculate the original solubility (S) using the measured concentration (C_measured) and the dilution factor (DF): S (mg/mL) = C_measured (mg/mL) × DF

cluster_Prep 1. Preparation cluster_Equilibrate 2. Equilibration cluster_Sample 3. Sampling & Analysis cluster_Result 4. Result A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48 hours) B->C D Let stand to allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample accurately F->G H Quantify concentration (e.g., HPLC) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Figure 2. Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

This compound possesses a dualistic chemical nature. Its large non-polar framework, dominated by the Boc group, suggests low intrinsic aqueous solubility but favorable solubility in a wide range of common organic solvents such as DCM, methanol, and DMSO. The presence of a basic nitrogen and a hydrogen-bonding carboxamide group provides levers for solubility modulation, particularly the significant increase in aqueous solubility expected under acidic pH. While these predictions offer a strong directional guide for laboratory work, the described shake-flask protocol provides the authoritative means to establish a quantitative, reproducible solubility profile essential for robust process development and rational formulation design.

References

Methodological & Application

The Strategic Application of 1-Boc-4-methylpiperidine-4-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Rise of 4,4-Disubstituted Analogs

The piperidine ring is a foundational scaffold in medicinal chemistry, present in over one hundred commercially available drugs targeting a wide array of biological pathways.[1] Its prevalence stems from its saturated, three-dimensional structure which can effectively probe protein-ligand interactions in ways that flat, aromatic rings cannot.[1] This allows for the creation of compounds with high specificity and improved physicochemical properties.

Within this important class of heterocycles, 4,4-disubstituted piperidines have emerged as particularly valuable motifs in drug discovery. The geminal substitution at the 4-position introduces a fixed three-dimensional element that can significantly influence the binding affinity and selectivity of a drug candidate. This has led to the development of potent analgesics, antiviral agents, and other therapeutics.[2][3]

This guide provides a detailed exploration of 1-Boc-4-methylpiperidine-4-carboxamide, a key building block for accessing these complex 4,4-disubstituted piperidine structures. We will delve into its synthesis, key reactions, and strategic applications, providing researchers and drug development professionals with the necessary protocols and insights to effectively utilize this versatile compound in their discovery programs.

Physicochemical Properties of the Core Scaffold

A clear understanding of the fundamental properties of the parent carboxylic acid is essential before delving into the synthesis of the carboxamide.

PropertyValueSource
Molecular FormulaC12H21NO4PubChem[4]
Molecular Weight243.30 g/mol PubChem[4]
IUPAC Name1-[(tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acidPubChem[4]

Synthetic Pathways and Core Reactions

The synthesis of this compound begins with its corresponding carboxylic acid, 1-Boc-4-methylpiperidine-4-carboxylic acid. This section details the critical synthetic transformations: amide bond formation and Boc-group deprotection.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

The conversion of the carboxylic acid to the primary carboxamide is a pivotal step. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is a standard and effective method.[5][6]

Reaction Scheme:

G 1-Boc-4-methylpiperidine-4-carboxylic_acid 1-Boc-4-methylpiperidine- 4-carboxylic acid Product 1-Boc-4-methylpiperidine- 4-carboxamide 1-Boc-4-methylpiperidine-4-carboxylic_acid->Product Ammonia_Source Ammonia Source (e.g., NH4Cl) Ammonia_Source->Product Coupling_Reagents EDC, HOBt, DIPEA Coupling_Reagents->Product

Caption: Amide bond formation workflow.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Amine Addition: Add the ammonia source, such as ammonium chloride (1.5 eq), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Boc-Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[7] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for this transformation.[7][8]

Reaction Scheme:

G Boc_Protected_Amide 1-Boc-4-methylpiperidine- 4-carboxamide Deprotected_Amine 4-methylpiperidine- 4-carboxamide Boc_Protected_Amide->Deprotected_Amine Acid Acid (e.g., TFA or HCl) Acid->Deprotected_Amine

Caption: Boc-group deprotection workflow.

Step-by-Step Protocol (using TFA):

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.[9]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: To obtain the free amine, dissolve the resulting TFA salt in water and neutralize with a base such as saturated sodium bicarbonate solution until the pH is basic.[7]

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification can be achieved by recrystallization or chromatography if necessary.

Application in Drug Discovery: Case Studies and Strategic Importance

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of bioactive molecules. The presence of the methyl and carboxamide groups at the 4-position creates a stereocenter and provides a handle for further functionalization, respectively.

Case Study: Development of CCR5 Antagonists for HIV-1 Inhibition

Chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of HIV-1 into host cells. The development of small molecule antagonists of CCR5 has been a significant focus in anti-HIV drug discovery. Studies have shown that 4,4-disubstituted piperidines can serve as potent CCR5 ligands.[2] The 4-methyl-4-carboxamide moiety can be elaborated to introduce various substituents that can interact with key residues in the CCR5 binding pocket, leading to potent antagonism. For instance, the amide nitrogen can be alkylated, or the amide can be hydrolyzed back to the carboxylic acid and coupled with various amines to explore the structure-activity relationship (SAR).

Case Study: Synthesis of Potent Analgesics

Research into 4,4-disubstituted piperidines has also yielded compounds with significant analgesic properties, with some analogues demonstrating potency comparable to morphine.[3][10] The rigid structure imparted by the geminal disubstitution is thought to contribute to high-affinity binding to opioid receptors. The this compound core can be systematically modified to optimize for affinity and selectivity towards specific opioid receptor subtypes, potentially leading to analgesics with improved side-effect profiles.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its utility lies in providing access to a three-dimensional chemical space that is highly relevant for a multitude of biological targets. The protocols outlined in this guide provide a solid foundation for the synthesis and manipulation of this versatile scaffold. By leveraging the principles of rational drug design and a thorough understanding of the underlying synthetic chemistry, researchers can effectively utilize this compound to accelerate the discovery of novel and impactful therapeutics.

References

The Strategic Utility of 1-Boc-4-methylpiperidine-4-carboxamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Significance in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the piperidine moiety stands as a cornerstone scaffold, present in a vast number of approved therapeutic agents.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules with specific biological activities. Within this important class of heterocycles, 1-Boc-4-methylpiperidine-4-carboxamide emerges as a particularly versatile and strategic building block. This application note provides a detailed exploration of its synthesis, key reactions, and applications, offering researchers, scientists, and drug development professionals a comprehensive guide to leveraging its synthetic potential.

The unique architecture of this compound, featuring a quaternary center, a protected amine, and a primary amide, offers a trifecta of synthetic handles that can be manipulated with a high degree of chemoselectivity. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, unmasking a secondary amine for further functionalization.[3] The primary amide and the methyl group at the C4 position offer additional points for diversification, enabling the exploration of a broad chemical space in the quest for novel bioactive compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of the closely related precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid, are well-documented and provide a useful reference.

PropertyValueReference
Molecular Formula C₁₂H₂₁NO₄[4]
Molecular Weight 243.30 g/mol [4]
Appearance White to off-white solid[5]
CAS Number 189321-63-9[4]

Characterization data for the precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid, is available and typically shows characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy that confirm its structure.[6] Similar detailed characterization of the target carboxamide is crucial upon its synthesis to ensure purity and confirm its identity before its use in subsequent reactions.

Core Synthetic Protocols

The journey from commercially available starting materials to complex drug candidates using this compound involves a series of well-established and reliable synthetic transformations. The following protocols are presented as a guide for the synthesis of the building block itself and its subsequent elaboration.

Protocol 1: Synthesis of this compound

The conversion of the parent carboxylic acid to the primary amide is a critical step in accessing this building block. Standard amide coupling conditions are effective, with reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) being commonly employed to activate the carboxylic acid for nucleophilic attack by ammonia.

Reaction Scheme:

Synthesis_of_this compound start 1-Boc-4-methylpiperidine-4-carboxylic acid reagents 1. EDC, HOBt, DIPEA, DCM 2. NH₃ (or NH₄Cl, DIPEA) start->reagents product This compound reagents->product

Caption: Amide formation from the corresponding carboxylic acid.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 30 minutes. The use of HOBt is crucial as it minimizes side reactions and reduces the risk of racemization if a chiral center were present.[7]

  • Amine Addition: To the activated carboxylic acid solution, add a source of ammonia. This can be in the form of a solution of ammonia in a suitable solvent or by the in-situ generation of ammonia from an ammonium salt such as ammonium chloride (NH₄Cl) with the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.

Protocol 2: Boc Deprotection

The removal of the Boc protecting group is a key step to enable further functionalization at the piperidine nitrogen. This is typically achieved under acidic conditions.

Reaction Scheme:

Boc_Deprotection start This compound reagents TFA/DCM or HCl in Dioxane start->reagents product 4-Methylpiperidine-4-carboxamide (as salt) reagents->product

Caption: Acid-catalyzed removal of the Boc protecting group.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA) (typically in a 1:1 ratio with DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane (e.g., 4 M HCl in dioxane).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride salt) of 4-methylpiperidine-4-carboxamide. This can often be used directly in the next step or neutralized with a base to obtain the free amine.

Protocol 3: N-Alkylation of the Deprotected Piperidine

Once the Boc group is removed, the secondary amine of the piperidine ring is available for a variety of functionalization reactions, with N-alkylation being a common and important transformation. Reductive amination is a robust and widely used method for this purpose.

Reaction Scheme:

N-Alkylation start 4-Methylpiperidine-4-carboxamide reagents 1. Aldehyde or Ketone (R-CHO) 2. NaBH(OAc)₃ start->reagents product 1-Alkyl-4-methylpiperidine-4-carboxamide reagents->product

Caption: N-alkylation via reductive amination.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-methylpiperidine-4-carboxamide (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1-1.5 eq).

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reagent that does not reduce the amide functionality.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography to yield the desired N-alkylated piperidine derivative.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The 4-methylpiperidine-4-carboxamide scaffold is a valuable pharmacophore that has been incorporated into a variety of biologically active molecules. Its utility is demonstrated in the development of inhibitors for several important drug targets.

Inhibitors of Secretory Glutaminyl Cyclase (sQC)

Secretory glutaminyl cyclase (sQC) is an enzyme implicated in the pathogenesis of Alzheimer's disease. It catalyzes the formation of pyroglutamate-amyloid-β (pGlu-Aβ), a highly neurotoxic species that promotes the aggregation of amyloid plaques.[8] The piperidine-4-carboxamide moiety has been identified as a novel scaffold for the design of sQC inhibitors.[8][9] The amide group is thought to coordinate with the zinc ion in the active site of the enzyme, while the piperidine ring serves as a rigid scaffold to position other substituents for optimal interaction with the enzyme's binding pocket. The 4-methyl group in this compound can provide a valuable steric and electronic contribution to the binding affinity and selectivity of these inhibitors.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. The related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a key node in cell survival pathways. While this example features a 4-amino substituent, it highlights the potential of the 4-carboxamide piperidine scaffold in the design of kinase inhibitors. The 4-methyl-4-carboxamide building block can be used to synthesize analogs that probe the structure-activity relationship in the ATP-binding site of various kinases.

Conclusion

This compound is a high-value synthetic building block that provides a robust and versatile platform for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its strategically positioned functional groups allow for a wide range of selective transformations, enabling the efficient construction of diverse compound libraries for drug discovery programs. The protocols and applications detailed in this note are intended to serve as a practical guide for researchers seeking to unlock the full synthetic potential of this important intermediate. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

Application Notes and Protocols: Strategic Amide Bond Formation with 1-Boc-4-methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] It forms the backbone of peptides and is a key structural feature in a vast array of pharmaceuticals. Within this context, saturated heterocyclic scaffolds are indispensable, with the piperidine ring being a privileged structure due to its prevalence in natural products and its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[2]

This guide focuses on the strategic use of 1-Boc-4-methylpiperidine-4-carboxylic acid , a valuable bifunctional building block. Its sterically defined quaternary center and orthogonally protected amine and acid functionalities make it an attractive synthon for introducing a constrained piperidine motif into lead compounds. Herein, we provide a detailed exploration of the mechanistic principles, reagent selection, and step-by-step protocols for the efficient coupling of this carboxylic acid with various primary and secondary amines. We also address common challenges and provide a troubleshooting guide to ensure robust and reproducible outcomes.

Mechanistic Underpinnings of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically favorable but kinetically slow, requiring high temperatures that are incompatible with complex molecules. The primary obstacle is the rapid acid-base reaction between the two components, which forms a non-productive carboxylate salt.[3][4]

The role of a coupling reagent is to circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[1] This two-step process, typically performed in one pot, is the cornerstone of modern amide synthesis.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Intermediate R-CO-LG (Activated Intermediate) Acid->Intermediate Activation Reagent Coupling Reagent (+ Additive, Base) Reagent->Intermediate Amide R-CONH-R' (Amide Product) Intermediate->Amide Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOAt) Intermediate->Byproducts Amine R'-NH₂ (Amine) Amine->Amide Coupling

Caption: General mechanism of coupling reagent-mediated amide bond formation.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization, cost, and the ease of byproduct removal.[5] Below is a comparative summary of the most common reagent classes.

Reagent ClassExamplesMechanismAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[4]Cost-effective, widely used, water-soluble byproduct (EDC).High risk of racemization without additives (HOBt, HOAt); DCC byproduct (DCU) is poorly soluble.[6]
Uronium/Aminium HATU, HBTU, HCTUForms a highly reactive OAt- or OBt-active ester.[7][8]High efficiency, fast kinetics, low racemization, effective for hindered substrates.[7][9]Higher cost, can be moisture-sensitive.
Phosphonium PyBOP, PyAOPForms a reactive phosphonium-activated ester.Very effective, particularly for cyclizations and difficult couplings.[10]Generates phosphine oxide byproducts that can complicate purification.

Experimental Protocols

The following protocols provide robust starting points for the coupling of 1-Boc-4-methylpiperidine-4-carboxylic acid with a generic primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a workhorse in organic synthesis due to its cost-effectiveness and reliability, particularly for non-hindered substrates. The addition of HOBt is crucial for suppressing racemization and improving efficiency.[11]

Materials & Reagents

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
1-Boc-4-methylpiperidine-4-carboxylic acid243.311.0243 mg
Amine (R-NH₂)-1.11.1 mmol
EDC·HCl191.701.2230 mg
HOBt135.121.2162 mg
DIPEA129.242.5434 µL
Anhydrous DCM or DMF--5-10 mL

Step-by-Step Procedure

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (0.1-0.2 M).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A transient cloudiness may be observed.[10]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track reaction progress via TLC or LC-MS by observing the consumption of the limiting carboxylic acid.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[7]

    • The water-soluble urea byproduct from EDC is removed during these aqueous washes.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: HATU-Mediated Amide Coupling

HATU is a third-generation coupling reagent renowned for its high efficiency, rapid kinetics, and low rates of racemization, making it ideal for sterically hindered substrates or challenging couplings.[7]

Materials & Reagents

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
1-Boc-4-methylpiperidine-4-carboxylic acid243.311.0243 mg
Amine (R-NH₂)-1.11.1 mmol
HATU380.231.2456 mg
DIPEA129.242.0-3.0347-521 µL
Anhydrous DMF--5-10 mL

Step-by-Step Procedure

  • In a flame-dried flask under an inert atmosphere, dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step generates the highly reactive OAt-active ester.[7][13]

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-6 hours. Couplings are often complete within 30-60 minutes.[9]

  • Monitoring: Track progress via TLC or LC-MS. A rapid consumption of the starting acid should be observed.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[13]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like Ethyl Acetate (3x).

    • Wash the combined organic layers with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Experimental_Workflow start Start reagents 1. Combine Acid, Amine, Coupling Reagent, Base in Anhydrous Solvent start->reagents reaction 2. Stir at 0°C to RT (1-24 hours) reagents->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor workup 4. Aqueous Workup (Acid/Base/Brine Washes) monitor->workup purify 5. Dry, Concentrate & Purify (Chromatography) workup->purify product End: Pure Amide Product purify->product

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below are solutions to common problems encountered during amide coupling.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete activation of the acid.- Amine is non-nucleophilic (e.g., protonated salt).- Steric hindrance is too high.[13]- Presence of water hydrolyzing the active intermediate.[13]- Use a more powerful coupling reagent (e.g., switch from EDC to HATU).[9]- Ensure sufficient base is present to free the amine.- For highly hindered substrates, consider converting the acid to an acyl fluoride.[14][15]- Use anhydrous solvents and reagents.
Side Reactions - Racemization of adjacent chiral centers.- Side reactions with other functional groups.- Ensure an additive like HOBt or HOAt is used, especially with carbodiimides.[13]- Run the reaction at lower temperatures (e.g., maintain at 0°C).- Protect other reactive functional groups if necessary.
Difficult Purification - Byproduct is co-eluting with the product (e.g., DCU).- Difficulty removing polar solvents like DMF.- If using DCC, try precipitating the DCU byproduct from the crude mixture with a solvent like acetonitrile and filtering.[16]- If using EDC, the urea byproduct is water-soluble and should be removed by aqueous workup.[12]- Remove DMF by co-evaporation with toluene or heptane under high vacuum, or by performing a LiCl wash.[9]

Post-Reaction Processing: Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a stable amine protecting group that is readily cleaved under acidic conditions, providing an orthogonal handle for further synthetic elaboration.[17]

Mechanism of Acid-Catalyzed Boc Deprotection The reaction begins with the protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[17]

Boc_Deprotection BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + H⁺ (e.g., TFA) FreeAmine Free Amine (Salt) Protonated->FreeAmine Fragmentation Byproducts CO₂ + Isobutylene Protonated->Byproducts

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Standard Deprotection Protocol (TFA/DCM)

  • Dissolve the Boc-protected amide product in anhydrous Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) (typically 20-50% v/v).

  • Stir the mixture at room temperature for 1-4 hours. Monitor by TLC/LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • To obtain the free base, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt. Dry the organic layer and concentrate to yield the deprotected amine.[17]

Conclusion

The successful coupling of 1-Boc-4-methylpiperidine-4-carboxylic acid with amines is a versatile and powerful strategy for synthesizing complex molecules in drug discovery. By understanding the underlying mechanisms, making an informed choice of coupling reagent, and adhering to robust experimental protocols, researchers can efficiently generate novel amide products. The methods detailed in this guide, from EDC/HOBt to the highly efficient HATU-mediated coupling, provide a comprehensive toolkit for navigating this critical transformation.

References

Synthesis of novel derivatives from 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Scaffolds from 1-Boc-4-methylpiperidine-4-carboxamide

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone structural motif in medicinal chemistry, integral to the design of a vast array of therapeutic agents.[1][2] Its prevalence stems from its conformational flexibility and its ability to engage in critical intermolecular interactions within biological targets, making it an ideal framework for drug design.[3] Piperidine derivatives are found in over twenty classes of pharmaceuticals, targeting conditions ranging from central nervous system disorders to cancer.[4]

This application note provides a detailed guide for the chemical derivatization of This compound , a versatile building block. The presence of a primary carboxamide group at a quaternary center offers a unique starting point for generating novel molecular scaffolds. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity at the piperidine nitrogen, allowing for selective transformations of the amide functionality.[5]

We will explore three fundamental and high-impact synthetic transformations to convert the amide into three distinct functional groups: a nitrile, a primary amine via Hofmann rearrangement, and a primary amine via reduction. These protocols are designed for reproducibility and scalability, providing researchers in drug discovery and process development with a robust toolkit for library synthesis and lead optimization.

Core Synthetic Workflow

The following diagram illustrates the three primary synthetic pathways described in this guide, starting from the common precursor, this compound. Each pathway generates a unique derivative, opening avenues for diverse downstream chemical modifications.

G cluster_0 Key Derivatives start 1-Boc-4-methylpiperidine- 4-carboxamide (Starting Material) nitrile tert-Butyl 4-cyano-4-methylpiperidine- 1-carboxylate (Nitrile Derivative) start->nitrile Dehydration (TFAA, Et3N) hofmann tert-Butyl 4-amino-4-methylpiperidine- 1-carboxylate (Hofmann Product) start->hofmann Hofmann Rearrangement (PhI(OAc)2, Pyridine) reduction tert-Butyl 4-(aminomethyl)-4-methyl- piperidine-1-carboxylate (Reduction Product) start->reduction Reduction (BH3·THF)

Caption: Synthetic pathways from this compound.

Protocol 1: Dehydration of Amide to Nitrile

The conversion of a primary amide to a nitrile is a fundamental transformation that provides a versatile chemical handle for further functionalization, such as reduction to amines or conversion to tetrazoles.[6] While classical dehydrating agents like POCl₃ or SOCl₂ are effective, they often require harsh conditions.[6] This protocol utilizes Trifluoroacetic Anhydride (TFAA) and a non-nucleophilic base, which offers a mild, rapid, and high-yielding alternative.[7]

Causality and Experimental Rationale

Trifluoroacetic anhydride acts as a powerful water scavenger. The reaction proceeds via the activation of the amide oxygen by TFAA, forming a reactive O-acylated intermediate. A base, such as triethylamine or pyridine, then facilitates the E2-type elimination of trifluoroacetic acid and a proton from the nitrogen, leading to the formation of the nitrile. This method is highly efficient and typically results in a clean reaction profile with simple workup procedures.

Detailed Experimental Protocol

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
This compound245536-69-0242.321.0 g4.13
Trifluoroacetic Anhydride (TFAA)407-25-0210.030.75 mL (1.12 g)5.36 (1.3 eq)
Triethylamine (Et₃N)121-44-8101.191.73 mL (1.25 g)12.38 (3 eq)
Dichloromethane (DCM), anhydrous75-09-284.9320 mL-
Saturated aq. NaHCO₃ solution--20 mL-
Brine--20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 g-

Procedure

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 4.13 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (1.73 mL, 12.38 mmol) to the stirred solution.

  • After 5 minutes, add trifluoroacetic anhydride (0.75 mL, 5.36 mmol) dropwise over 5 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 10-30% Ethyl Acetate in Hexanes) to yield the pure nitrile derivative.

Expected Outcome

ProductFormYield (%)Purity (by HPLC/NMR)
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylateWhite solid>90%>98%

Protocol 2: Hofmann Rearrangement to a Primary Amine

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[8] This transformation is exceptionally valuable for accessing 4-amino-4-substituted piperidines, which are privileged scaffolds in drug discovery. Instead of the traditional, harsh conditions using bromine and sodium hydroxide, this protocol employs a modern, milder hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA or DIB), for a more controlled reaction.

Mechanism and Experimental Rationale

The reaction, when mediated by PIDA in the presence of a base like pyridine, proceeds through several key steps. The amide nitrogen first attacks the hypervalent iodine center. Subsequent rearrangement is promoted by the base, leading to the formation of an isocyanate intermediate. This isocyanate is then hydrolyzed during aqueous workup or by the addition of water to yield the primary amine, releasing carbon dioxide. This method avoids the use of elemental bromine and strong caustic solutions, making it more suitable for complex molecules with sensitive functional groups.

G Amide Amide Intermediate1 N-Iodo Intermediate (Conceptual) Amide->Intermediate1 + PhI(OAc)2 Isocyanate Isocyanate (Key Intermediate) Intermediate1->Isocyanate Rearrangement Amine Primary Amine Isocyanate->Amine + H2O - CO2

Caption: Simplified mechanism of the Hofmann Rearrangement.

Detailed Experimental Protocol

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
This compound245536-69-0242.321.0 g4.13
(Diacetoxyiodo)benzene (PIDA)3240-34-4322.101.48 g4.54 (1.1 eq)
Acetonitrile (MeCN)75-05-841.0515 mL-
Water7732-18-518.025 mL-
Saturated aq. Na₂S₂O₃ solution7772-98-7158.1115 mL-
Saturated aq. NaHCO₃ solution--15 mL-
Ethyl Acetate (EtOAc)141-78-688.1150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~2 g-

Procedure

  • In a 100 mL round-bottom flask, suspend this compound (1.0 g, 4.13 mmol) in a mixture of acetonitrile (15 mL) and water (5 mL).

  • Add (diacetoxyiodo)benzene (1.48 g, 4.54 mmol) to the suspension at room temperature.

  • Stir the mixture vigorously. The reaction is typically complete within 2-4 hours at room temperature. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dilute the remaining aqueous residue with Ethyl Acetate (30 mL).

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (15 mL) to remove any iodine species, followed by saturated aqueous NaHCO₃ (15 mL), and finally brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude amine can be purified by crystallization or by flash column chromatography (Silica gel, using a gradient of 0-10% Methanol in DCM containing 1% Et₃N to prevent tailing).

Expected Outcome

ProductFormYield (%)Purity (by HPLC/NMR)
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylateOff-white solid75-85%>97%

Protocol 3: Reduction of Amide to Aminomethyl Derivative

The reduction of a primary amide to its corresponding primary amine provides a means to extend the carbon skeleton by one atom while introducing a key basic nitrogen center. This transformation is crucial for accessing linkers and side chains in drug candidates. Borane-tetrahydrofuran complex (BH₃·THF) is a classic and effective reagent for this purpose, offering high chemoselectivity for amides over many other functional groups.

Causality and Experimental Rationale

Borane is an electrophilic reducing agent that coordinates to the lone pair of the amide oxygen, activating the carbonyl carbon towards hydride delivery. A second equivalent of hydride reduces the resulting intermediate to an amino-borane complex. Unlike reductions with LiAlH₄, the workup for borane reductions is typically simpler and avoids the formation of gelatinous aluminum salts. The reaction requires anhydrous conditions and is usually performed at elevated temperatures to ensure a reasonable reaction rate.

Detailed Experimental Protocol

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
This compound245536-69-0242.321.0 g4.13
Borane-THF complex (1.0 M in THF)14044-65-6-12.4 mL12.4 (3 eq)
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL-
Methanol (MeOH)67-56-132.04~10 mL-
2 M Hydrochloric Acid (HCl)7647-01-036.46As needed-
5 M Sodium Hydroxide (NaOH)1310-73-240.00As needed-
Ethyl Acetate (EtOAc)141-78-688.1150 mL-

Procedure

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 g, 4.13 mmol).

  • Add anhydrous THF (10 mL) to dissolve the amide.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of Borane-THF complex (12.4 mL, 12.4 mmol) dropwise via syringe.

  • After the addition, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction back down to 0 °C.

  • Very carefully and slowly, quench the excess borane by the dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add 2 M HCl (15 mL) to the residue and heat at 50 °C for 30 minutes to hydrolyze the amine-borane complex.

  • Cool the solution to room temperature and basify to pH > 10 by the slow addition of 5 M NaOH.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (Silica gel, 0-15% Methanol in DCM with 1% Et₃N).

Expected Outcome

ProductFormYield (%)Purity (by HPLC/NMR)
tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylateColorless oil80-90%>95%

References

Application Notes & Protocols: Strategic Application of 1-Boc-4-methylpiperidine-4-carboxamide in the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-anilidopiperidine scaffold is a cornerstone in the development of potent synthetic opioids. Strategic modifications to this core structure are paramount for discovering next-generation analgesics with improved therapeutic windows. This guide details the application of 1-Boc-4-methylpiperidine-4-carboxamide, a sophisticated building block designed for the efficient synthesis of novel analgesic candidates. We will explore the chemical rationale for its use, provide validated, step-by-step synthetic protocols, and discuss the structure-activity relationship (SAR) implications of the geminal 4-methyl and 4-carboxamide substituents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced intermediates in opioid research.

Introduction: The Rationale for a Geminally Disubstituted Piperidine Core

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the central core of numerous clinically significant analgesics, most notably fentanyl and its analogues.[1][2] The substituents on the piperidine ring, particularly at the 4-position, are critical determinants of a compound's pharmacological profile, influencing its affinity, selectivity, and efficacy at opioid receptors (μ, δ, and κ).[3][4]

This compound is a highly functionalized intermediate that offers several strategic advantages:

  • The Piperidine Nitrogen: Protected by a tert-butyloxycarbonyl (Boc) group, the nitrogen is rendered unreactive, allowing for selective modifications elsewhere in a synthetic sequence. The Boc group is robust yet can be removed under specific acidic conditions, providing a clean and efficient deprotection step to reveal the secondary amine for subsequent elaboration.[5][6]

  • The 4-Methyl Group: Introduction of a methyl group at the 4-position can have profound effects on ligand-receptor interactions. It can enforce a specific ring conformation, enhance binding to hydrophobic pockets within the receptor, and potentially modulate receptor subtype selectivity.[4]

  • The 4-Carboxamide Moiety: The carboxamide group (CONH₂) serves as a versatile functional handle. As a hydrogen bond donor and acceptor, it can form crucial interactions with amino acid residues in the opioid receptor binding site, potentially enhancing affinity.[7] It can also serve as a bioisosteric replacement for other functional groups, like the phenolic hydroxyl group found in traditional morphinans.[7][8]

This combination of features makes this compound a valuable starting point for creating structurally unique analgesics that diverge from the classical fentanyl structure.

Overall Synthetic Strategy: From Building Block to Analgesic Core

The primary synthetic utility of this compound lies in a straightforward, two-step sequence to append the critical N-phenethyl pharmacophore, a key feature for high-affinity µ-opioid receptor binding.[9] The general workflow involves deprotection of the piperidine nitrogen followed by its alkylation.

Diagram: General Synthetic Workflow

G Start 1-Boc-4-methylpiperidine- 4-carboxamide Deprotection Boc Deprotection Start->Deprotection Intermediate 4-Methylpiperidine- 4-carboxamide (Secondary Amine Core) Deprotection->Intermediate Alkylation N-Alkylation Intermediate->Alkylation End N-Phenethyl-4-methyl- piperidine-4-carboxamide (Analgesic Scaffold) Alkylation->End

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of an N-phenethylated analgesic scaffold starting from this compound.

Protocol 1: Boc Group Deprotection

Causality: The Boc group is an acid-labile protecting group. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), protonates the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, and liberating the free secondary amine as its corresponding salt.[6][10] Using HCl in dioxane is often preferred as it yields the hydrochloride salt, which is typically a crystalline solid that can be easily isolated and stored.[5][11]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a dry round-bottom flask under a nitrogen atmosphere.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-methylpiperidine-4-carboxamide hydrochloride. The product is typically used in the next step without further purification.

Protocol 2: N-Alkylation with Phenethyl Bromide

Causality: This step is a classical SN2 reaction. The secondary amine, liberated from its salt by a non-nucleophilic base, acts as a nucleophile, attacking the electrophilic carbon of (2-bromoethyl)benzene. A base, such as potassium carbonate or cesium carbonate, is essential to neutralize the hydrobromic acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.[12][13] Acetonitrile is an excellent polar aprotic solvent for this transformation.

Materials:

  • 4-Methylpiperidine-4-carboxamide hydrochloride (from Protocol 1)

  • (2-Bromoethyl)benzene (phenethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask, add 4-methylpiperidine-4-carboxamide hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5-3.0 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.15 M).

  • Add (2-bromoethyl)benzene (1.1-1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere and maintain for 12-18 hours. Note: Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the pure N-(1-(2-phenylethyl)-4-methylpiperidin-4-yl)carboxamide.

Diagram: Detailed Synthetic Protocol

G cluster_0 Protocol 1: Deprotection cluster_1 Protocol 2: N-Alkylation A 1-Boc-4-methylpiperidine- 4-carboxamide B 4M HCl in Dioxane, DCM, RT, 2-4h A->B Reagents & Conditions C 4-Methylpiperidine- 4-carboxamide • HCl B->C Product D 4-Methylpiperidine- 4-carboxamide • HCl E Phenethyl Bromide, K2CO3, ACN, Reflux, 12-18h D->E Reagents & Conditions F Final Analgesic Scaffold E->F Product

Caption: Step-by-step workflow for the described protocols.

Structure-Activity Relationship (SAR) Data & Insights

The resulting N-phenethyl-4-methylpiperidine-4-carboxamide scaffold can be further modified to explore the SAR and optimize pharmacological properties. The following table summarizes the expected contribution of each structural component.

Structural MoietyRole & Contribution to ActivityPotential Modifications for Optimization
N-Phenethyl Group Essential pharmacophore for µ-opioid receptor binding; engages in hydrophobic and aromatic interactions.[9]Substitution on the phenyl ring (e.g., F, OH); replacement with other aromatic or heteroaromatic groups (e.g., thiophene).[14]
Piperidine Ring Provides the core 3D scaffold to correctly orient the key pharmacophoric elements.Introduction of additional substituents; conformational restriction (e.g., bridging).
4-Methyl Group Enhances hydrophobic binding; restricts rotation of the 4-substituent, potentially increasing affinity and/or selectivity.[4]Replacement with ethyl, propyl, or other small alkyl groups to probe the size of the hydrophobic pocket.
4-Carboxamide Group Acts as a hydrogen bond donor/acceptor; can establish polar contacts with receptor residues.[7]N-alkylation (secondary, tertiary amides); conversion to bioisosteres such as esters, tetrazoles, or oxadiazoles.

Conclusion

This compound is a sophisticated and highly valuable intermediate for the synthesis of novel analgesics. Its pre-installed geminal substituents at the 4-position provide a unique structural motif that allows for the exploration of new chemical space in opioid receptor ligand design. The robust and high-yielding protocols for deprotection and N-alkylation enable the efficient generation of core scaffolds ready for further diversification. By leveraging this building block, medicinal chemists can systematically investigate structure-activity relationships and accelerate the discovery of safer and more effective pain therapeutics.

References

Utilizing 1-Boc-4-methylpiperidine-4-carboxamide for CNS drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1-Boc-4-methylpiperidine-4-carboxamide for the Development of Central Nervous System (CNS) Drug Candidates

Introduction: The Privileged Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, frequently recognized as a "privileged structure" for its consistent presence in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] This six-membered nitrogenous heterocycle offers a robust and conformationally flexible framework, ideal for presenting pharmacophoric elements in three-dimensional space to interact with complex biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] The strategic substitution of the piperidine core is a key tactic in drug design, employed to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile, including the critical ability to penetrate the blood-brain barrier.[1]

Within this framework, 4,4-disubstituted piperidines have emerged as a particularly valuable motif.[3][4] The geminal substitution at the 4-position introduces a quaternary center that can lock the ring into specific conformations, potentially reducing the entropic penalty upon binding to a target. Furthermore, this substitution pattern provides a vector to modulate physicochemical properties such as lipophilicity and metabolic stability. This guide focuses on a highly versatile building block within this class: This compound . This reagent provides medicinal chemists with a pre-organized scaffold where:

  • The tert-butyloxycarbonyl (Boc) group offers reliable protection of the piperidine nitrogen, enabling selective modification elsewhere before its facile, acid-labile removal.[5]

  • The 4-methyl group provides a simple, lipophilic substituent that can probe steric pockets in a binding site and enhance CNS penetrance.

  • The 4-carboxamide moiety serves as a potent hydrogen bond donor and acceptor, a common feature for receptor engagement, or as a synthetic handle for further elaboration.

This document serves as a detailed guide for researchers and drug development professionals, outlining the strategic application, synthetic protocols, and underlying rationale for utilizing this compound in the design and synthesis of next-generation CNS drug candidates.

Core Synthetic Workflow: From Building Block to Drug Candidate

The journey from this compound to a library of potential CNS drug candidates follows a logical and modular synthetic sequence. This workflow is designed for maximum efficiency, allowing for the late-stage introduction of chemical diversity.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Functionalization (Diversification) A 1-Boc-4-methylpiperidine- 4-carboxylic acid B 1-Boc-4-methylpiperidine- 4-carboxamide A->B Amide Coupling (e.g., HATU, NH₄Cl) C 4-Methylpiperidine- 4-carboxamide (Amine Salt) B->C Acidic Cleavage (e.g., TFA or HCl) E Library of Final CNS Drug Candidates C->E Reductive Amination, Acylation, Buchwald-Hartwig, etc. D Diverse Aldehydes, Ketones, Acyl Halides, Aryl Halides D->E

Caption: General synthetic workflow for diversifying the core scaffold.

Rationale for the Workflow

This three-step process is a classic strategy in medicinal chemistry.

  • Scaffold First: The initial synthesis creates the core 4,4-disubstituted piperidine carboxamide. This is often done on a larger scale as the product becomes a common intermediate for numerous final compounds.

  • Unmasking Reactivity: The Boc deprotection is a crucial step that unmasks the nucleophilic piperidine nitrogen.[5] Its timing is critical; performing it after the amide formation ensures the piperidine nitrogen does not interfere with the amide coupling reaction.

  • Late-Stage Diversification: The final N-functionalization step allows for the creation of a wide array of analogs from a single, common intermediate. This approach is highly efficient for exploring the structure-activity relationship (SAR) of a new chemical series. Different groups (R) can be introduced to target specific receptors, such as those for nicotinic agonists or muscarinic antagonists, which are known to be modulated by piperidine-containing ligands.[6][7][8]

Key Synthetic Protocols

The following protocols are detailed, self-validating procedures for the key transformations in the workflow. They include explanations for the choice of reagents and conditions, adhering to the principles of robust and reproducible chemical synthesis.

Protocol 1: Synthesis of this compound

This protocol describes the formation of the primary amide from its corresponding carboxylic acid precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid.[9] The use of a modern coupling reagent like HATU is efficient, although classical methods using EDC are also effective.[10][11]

Objective: To convert the carboxylic acid to the primary carboxamide.

Materials:

  • 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and ammonium chloride (1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. Rationale: DIPEA is a non-nucleophilic base that neutralizes the formation of HCl and facilitates the reaction without competing as a nucleophile.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into an equal volume of water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Rationale: The bicarb wash removes any unreacted acid and acidic byproducts, while the brine wash helps to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure this compound.

Protocol 2: Boc-Deprotection of the Piperidine Nitrogen

This protocol details the removal of the Boc protecting group under acidic conditions, a standard and highly reliable transformation.[5] Trifluoroacetic acid (TFA) is commonly used due to its effectiveness and the volatility of its byproducts.[12]

Objective: To cleave the Boc group to yield the free secondary amine.

G cluster_nodes cluster_int start Boc-Protected Amine intermediate Protonated Intermediate start->intermediate H⁺ (TFA) products Free Amine (Salt) + CO₂ + Isobutylene intermediate->products Spontaneous Fragmentation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the this compound (1.0 eq) in DCM (approx. 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the solution. Caution: The reaction generates gas (CO₂ and isobutylene) and is exothermic.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the TFA salt of the amine, which can often be used directly in the next step.

  • For isolation of the free amine: a. Dissolve the residue in a minimal amount of water and cool in an ice bath. b. Carefully basify the solution to pH > 10 by adding 2M NaOH or saturated NaHCO₃. c. Extract the aqueous layer multiple times with DCM or EtOAc. d. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the free amine.

Table 1: Comparison of Common Boc-Deprotection Methods

ReagentSolventTemperatureWork-upAdvantages & Considerations
TFA DCM0 °C to RTEvaporation / BasificationFast, efficient. TFA is corrosive and requires careful handling. The resulting TFA salt can sometimes be challenging to break.[5][12]
HCl (4M in Dioxane) Dioxane, MeOH0 °C to RTEvaporation / TriturationOften yields a crystalline HCl salt that can be isolated by filtration. Dioxane is a suspected carcinogen.[5]
Thermolysis High-boiling solvent (e.g., TFE)>150 °CEvaporationUseful for substrates with other acid-sensitive groups. Requires high temperatures and may not be suitable for all molecules.[13]
Protocol 3: N-Functionalization via Reductive Amination

This protocol describes a robust and widely used method for forming C-N bonds by reacting the deprotected piperidine amine with an aldehyde or ketone in the presence of a mild reducing agent.

Objective: To introduce diverse substituents onto the piperidine nitrogen.

Materials:

  • 4-Methylpiperidine-4-carboxamide (TFA or HCl salt) (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or DIPEA (2.2 eq, if starting from salt)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Suspend the 4-methylpiperidine-4-carboxamide salt (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to neutralize the salt and stir for 10 minutes.

  • Add the desired aldehyde or ketone (1.1 eq) to the mixture.

  • Stir for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde/ketone, minimizing side reactions.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography or recrystallization.

Strategic Application in CNS Drug Design

The this compound scaffold is particularly well-suited for targeting CNS diseases due to a combination of inherent structural features.

G center_node Desirable CNS Drug Properties A Piperidine Core A->center_node Proven CNS scaffold Modulates pKa B 4,4-Disubstitution B->center_node Increased metabolic stability Locked conformation C 4-Methyl Group C->center_node Tunes lipophilicity Probes steric pockets D 4-Carboxamide Group D->center_node H-bond donor/acceptor Key receptor interaction

Caption: Contribution of structural features to CNS drug properties.

Table 2: Examples of 4,4-Disubstituted Piperidines in CNS-Related Research

Compound ClassCNS Target/ApplicationSignificance of 4,4-DisubstitutionReference
Fentanyl AnalogsOpioid Receptors (Analgesics)The 4-anilino and 4-acyl groups are critical for potent agonist activity. The substitution pattern is a hallmark of this class of potent analgesics.[4]
nAChR Potentiatorsα4β2 Nicotinic Acetylcholine ReceptorsOptimization of substituents at the 4-position led to potent and CNS-penetrant compounds for potential treatment of cognitive disorders.[6]
Serotonin AntagonistsSerotonin ReceptorsA series of 4,4-disubstituted piperidines showed potent analgesic and serotonin antagonist activity.[3]

The use of this compound allows for the systematic exploration of these successful motifs. By varying the N-substituent, researchers can target a wide range of CNS receptors while maintaining the favorable core properties imparted by the 4-methyl-4-carboxamide piperidine scaffold.

References

Application Note: A Robust and Scalable Synthesis of 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a high-yield, scalable, and robust two-step synthesis for 1-Boc-4-methylpiperidine-4-carboxamide, a key building block in modern pharmaceutical development. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide range of therapeutics.[1][2][3][4] This protocol addresses the critical need for reliable and economically viable production of highly functionalized piperidine intermediates. Starting from the readily available 1-Boc-4-methylpiperidine-4-carboxylic acid, the synthesis proceeds through a reactive acid chloride intermediate to afford the target primary amide in excellent yield and purity. The described methodology is designed for direct implementation in process chemistry and drug development laboratories, emphasizing operational simplicity, safety, and scalability.

Introduction and Strategic Rationale

The this compound moiety is a valuable synthon in the construction of complex molecular architectures for drug discovery. The presence of a quaternary center and a primary amide offers distinct vectors for further chemical modification, while the tert-butoxycarbonyl (Boc) protecting group provides a stable yet easily removable shield for the piperidine nitrogen.[3][5] This allows for selective reactions at other parts of the molecule, a cornerstone of multi-step pharmaceutical synthesis.[3]

The primary challenge in producing such intermediates on a larger scale is the transition from laboratory-scale procedures, which often prioritize convenience over cost and efficiency, to a process that is both economical and scalable. This guide eschews common bench-scale amide coupling reagents (e.g., HATU, HOBt/EDC), which are prohibitively expensive and generate significant waste for large-scale work. Instead, we employ a classical and highly efficient two-step, one-pot strategy centered on the formation of an acyl chloride.

Causality of the Chosen Synthetic Route:

  • Starting Material Selection: 1-Boc-4-methylpiperidine-4-carboxylic acid is a commercially available and stable solid, making it an ideal starting point for process scale-up.[6][7][8]

  • Activation Method: Conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) is a cost-effective, high-yielding, and atom-economical activation method. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed and neutralized, simplifying purification.

  • Nucleophilic Addition: The subsequent reaction of the crude acyl chloride with an excess of aqueous ammonia is a rapid and typically clean conversion to the primary amide. This step is highly exothermic and requires careful control of the addition rate and temperature.

This approach is designed to be a self-validating system. The successful removal of gaseous byproducts after the first step and the precipitation of the final product from the aqueous reaction mixture provide clear indicators of reaction progression and completion, minimizing the need for complex in-process analytical monitoring.

Overall Synthetic Pathway

The synthesis is a two-step process that can be performed in a single reaction vessel without the isolation of the intermediate acyl chloride, which is a significant advantage for scale-up operations.

G SM 1-Boc-4-methylpiperidine- 4-carboxylic acid reagent1 SOCl₂ (Thionyl Chloride) DCM, 40°C SM->reagent1 INT 1-Boc-4-methylpiperidine- 4-carbonyl chloride (in situ intermediate) reagent2 NH₄OH (aq) 0-10°C INT->reagent2 PROD 1-Boc-4-methylpiperidine- 4-carboxamide reagent1->INT reagent2->PROD

Caption: Overall reaction scheme for the synthesis of the target amide.

Detailed Experimental Protocols

Safety Precaution: This procedure involves the use of thionyl chloride, which is corrosive, toxic upon inhalation, and reacts violently with water. It also uses concentrated ammonium hydroxide, which is corrosive and has a pungent, irritating odor. All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.

Part A: Synthesis of this compound

This protocol details a one-pot procedure starting from 50 grams of the carboxylic acid.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (g)Moles (mol)Eq.
1-Boc-4-methylpiperidine-4-carboxylic acid189321-63-9243.3050.00.2061.0
Thionyl Chloride (SOCl₂)7719-09-7118.9736.70.3091.5
Dichloromethane (DCM)75-09-284.93250 mL--
Ammonium Hydroxide (28-30% aq. solution)1336-21-635.04125 mL~2.0~10
Deionized Water7732-18-518.02As needed--
Saturated Sodium Bicarbonate (aq. solution)144-55-884.01As needed--
Saturated Sodium Chloride (Brine)7647-14-558.44As needed--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer and stirring shaft

  • Reflux condenser

  • Addition funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Ice-water bath

  • Gas outlet connected to a scrubber (containing NaOH solution) to neutralize HCl and SO₂ gases

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Methodology:

  • Setup and Reagent Charging:

    • Assemble the 1 L three-neck flask with a mechanical stirrer, reflux condenser (with gas outlet to scrubber), and a stopper. Ensure the system is dry.

    • Charge the flask with 1-Boc-4-methylpiperidine-4-carboxylic acid (50.0 g, 0.206 mol) and dichloromethane (DCM, 250 mL).

    • Begin stirring to form a suspension.

  • Formation of the Acyl Chloride Intermediate:

    • Slowly add thionyl chloride (36.7 g, 22.4 mL, 0.309 mol) to the suspension at room temperature over 15-20 minutes using the addition funnel.

    • Rationale: A 1.5 molar equivalent of thionyl chloride is used to ensure complete conversion of the carboxylic acid. The slow addition helps to control the initial gas evolution.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (~40°C).

    • Maintain the reflux for 2-3 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting material is fully consumed. The suspension should become a clear, pale-yellow solution.

    • In-Process Control (IPC): A clear solution indicates the formation of the soluble acyl chloride and the completion of this stage.

  • Removal of Excess Thionyl Chloride:

    • Cool the mixture to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is crucial to prevent the violent reaction of residual SOCl₂ with the aqueous ammonia.

    • Rationale: The complete removal of the volatile activating agent ensures a clean subsequent reaction and prevents the formation of unwanted byproducts.

  • Amidation Reaction:

    • Re-dissolve the crude acyl chloride residue in fresh DCM (200 mL) and cool the flask in an ice-water bath to 0-5°C.

    • Replace the condenser with an addition funnel containing concentrated ammonium hydroxide (125 mL).

    • Add the ammonium hydroxide solution dropwise to the vigorously stirred DCM solution, ensuring the internal temperature does not exceed 15°C. This addition is highly exothermic.

    • Rationale: Vigorous stirring and slow addition at low temperatures are critical for managing the exotherm and ensuring efficient mixing between the organic and aqueous phases, maximizing the yield of the desired amide.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.

  • Work-up and Isolation:

    • Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 75 mL).

    • Combine all organic layers. Wash the combined organic phase sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally, brine (100 mL).

    • Rationale: The water wash removes excess ammonia salts. The bicarbonate wash removes any residual acidic species. The brine wash aids in breaking emulsions and removing residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a solid.

  • Purification:

    • The crude product is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by slurrying in diethyl ether to remove highly soluble impurities.

    • Dry the final product under vacuum at 40-50°C to a constant weight.

Results and Data Summary

The protocol described above consistently provides the target compound in high yield and purity.

ParameterValue
Scale of Starting Material50.0 g
Theoretical Yield50.0 g
Actual Yield (Typical)46.5 - 48.5 g
Yield Percentage 93 - 97%
AppearanceWhite to off-white solid
Purity (by HPLC)>98%
Melting Point~155-158 °C

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire scaled-up synthesis process, from initial setup to the final, purified active pharmaceutical ingredient (API) intermediate.

G cluster_prep Step 1: Acyl Chloride Formation cluster_reaction Step 2: Amidation & Work-up cluster_purification Step 3: Isolation & Purification charge Charge Reactor: - Carboxylic Acid - DCM add_socl2 Add SOCl₂ (Control Addition) charge->add_socl2 reflux Heat to Reflux (40°C) Monitor by TLC/IPC add_socl2->reflux distill Vacuum Distillation (Remove excess SOCl₂/DCM) reflux->distill redissolve Redissolve in DCM Cool to 0-5°C distill->redissolve add_nh4oh Add NH₄OH (aq) (Control Temp < 15°C) redissolve->add_nh4oh warm Warm to RT Stir for 1-2h add_nh4oh->warm extract Phase Separation & Aqueous Extractions warm->extract wash Organic Washes: 1. H₂O 2. NaHCO₃ 3. Brine extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify: Recrystallize or Slurry concentrate->purify final_dry Vacuum Dry to Constant Weight purify->final_dry package Final Product: 1-Boc-4-methylpiperidine- 4-carboxamide final_dry->package

Caption: Scaled-up synthesis workflow from raw materials to final product.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete acyl chloride formation.Ensure starting acid is dry. Extend reflux time or use a slight excess of SOCl₂.
Loss of product during work-up.Ensure pH of the aqueous layer is basic before extraction. Perform an additional extraction with DCM.
Hydrolysis of acyl chloride.Ensure all glassware is thoroughly dried before use. Minimize exposure to atmospheric moisture.
Product is Oily or Gummy Incomplete removal of solvent.Dry the product under high vacuum for an extended period.
Presence of impurities.Perform the recommended purification (recrystallization or slurry).
Reaction Stalls at Acid Stage Insufficient SOCl₂ or deactivation.Add an additional portion of SOCl₂ and continue heating.
Violent/Uncontrolled Reaction Addition of ammonia was too fast.Improve cooling efficiency. Add the aqueous ammonia solution much more slowly while monitoring the internal temperature closely.

Conclusion

The synthetic protocol presented herein provides a highly efficient, scalable, and economically advantageous method for the production of this compound. By leveraging a classic acid chloride formation strategy, this process avoids the high costs and waste streams associated with modern coupling reagents, making it ideally suited for industrial and large-scale laboratory applications. The detailed procedural steps, process controls, and safety considerations offer a comprehensive guide for researchers, scientists, and drug development professionals to confidently implement this synthesis.

References

The Strategic Application of 1-Boc-4-methylpiperidine-4-carboxamide in Modern Drug Discovery: Advanced Protocols for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Advantage of 4,4-Disubstitution

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, enabling enhanced interactions with biological targets compared to flat aromatic systems.[2] This guide focuses on a particularly valuable building block: 1-Boc-4-methylpiperidine-4-carboxamide . The geminal substitution at the 4-position, with both a methyl and a carboxamide group, offers a unique set of advantages for structure-activity relationship (SAR) studies. This substitution pattern restricts the conformational flexibility of the piperidine ring, which can lead to improved binding affinity and selectivity for a target protein. Furthermore, the carboxamide group provides a convenient handle for derivatization, allowing for the systematic exploration of chemical space and the optimization of lead compounds.

This document will provide a comprehensive overview of the synthesis, derivatization, and application of this scaffold in SAR studies, complete with detailed experimental protocols and an analysis of the rationale behind key experimental choices.

Synthetic Strategies: Accessing the this compound Core and its Derivatives

The synthesis of this compound and its subsequent derivatization into a library of analogues for SAR studies is a multi-step process that requires careful planning and execution. The following protocols are designed to be robust and adaptable for various research applications.

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid

The journey begins with the protection of the commercially available isonipecotic acid. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Materials:

  • Isonipecotic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Hydrochloric acid (HCl)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a solution of isonipecotic acid (1 equivalent) in a 1:1 mixture of 1N aqueous NaOH and tert-butanol at 0°C, slowly add di-tert-butyl dicarbonate (1.1 equivalents) over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to approximately half its original volume.

  • Cool the mixture in an ice bath and acidify to pH 2-3 with 10% aqueous HCl. A white precipitate should form.

  • Filter the white solid, wash with cold water, and air-dry to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Protocol 2: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic Acid

The introduction of the methyl group at the 4-position is a critical step. This can be achieved through the alkylation of the corresponding ester, followed by hydrolysis.

Materials:

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

  • Methanol

  • Thionyl chloride or (Trimethylsilyl)diazomethane

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • Esterification: Convert 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid to its methyl ester. This can be achieved by reacting with thionyl chloride in methanol or by treatment with (trimethylsilyl)diazomethane in a mixture of acetonitrile and methanol.[3][4]

  • Alkylation:

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the methyl ester (1 equivalent) in anhydrous THF and cool to -78°C.

    • Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF, maintaining the temperature at -78°C. Stir for 1 hour.

    • Add methyl iodide (1.2 equivalents) dropwise and continue stirring at -78°C for 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain methyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.

  • Hydrolysis:

    • Dissolve the purified methyl ester in a 3:1 mixture of methanol and water.

    • Add an excess of lithium hydroxide (3-4 equivalents) and stir at room temperature overnight.

    • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

    • Acidify to pH 3-4 with 1N HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Boc-4-methylpiperidine-4-carboxylic acid.[5]

Protocol 3: Amide Formation to Yield this compound

The final step in the synthesis of the core scaffold is the formation of the primary carboxamide.

Materials:

  • 1-Boc-4-methylpiperidine-4-carboxylic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1 equivalent), ammonium chloride (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Application in Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a versatile starting point for generating a library of analogues for SAR studies. The primary point of diversification is the carboxamide nitrogen. By coupling the precursor carboxylic acid with a variety of primary and secondary amines, researchers can systematically probe the effects of different substituents on biological activity.

Case Study: Piperidine-4-carboxamides as Anti-Mycobacterium abscessus Agents

A compelling example of the utility of the piperidine-4-carboxamide scaffold is in the development of novel inhibitors of Mycobacterium abscessus, a bacterium known for its intrinsic drug resistance.[6] In a recent study, a series of piperidine-4-carboxamides were synthesized and evaluated for their ability to inhibit the growth of M. abscessus. The SAR data from this study highlights the importance of the substituents on the carboxamide nitrogen.

Compound IDR Group (on Carboxamide Nitrogen)MIC (μM) against M. abscessus
1 4-Chlorophenyl12.5
2 4-(Trifluoromethyl)phenyl1.5
3 3-(Trifluoromethyl)phenyl12.5
4 3,4-Dichlorophenyl6.25
5 4-Methoxyphenyl> 50
6 Phenyl25
Data adapted from a study on piperidine-4-carboxamides as DNA gyrase inhibitors.[6]

Interpretation of SAR Data:

  • Electronic Effects: The data clearly demonstrates that electron-withdrawing groups on the phenyl ring are beneficial for activity. The trifluoromethyl group at the 4-position (Compound 2 ) resulted in a nearly 10-fold increase in potency compared to the parent chloro-substituted compound (Compound 1 ).[6]

  • Positional Isomerism: The position of the substituent is crucial. Moving the trifluoromethyl group from the 4-position to the 3-position (Compound 3 ) led to a significant loss of activity.[6]

  • Steric and Lipophilic Properties: While electron-withdrawing groups are favored, simply increasing lipophilicity is not sufficient. The 4-methoxyphenyl analogue (Compound 5 ), which is more lipophilic but has an electron-donating group, was inactive.

SAR_Workflow Analogues Analogues Assay Assay Analogues->Assay Analysis Analysis Design Design Analysis->Design Testing2 Testing2 Testing2->Analysis caption SAR Workflow using the Piperidine Scaffold

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Experimental Protocols for Biological Evaluation

To assess the biological activity of the synthesized analogues, a robust and reproducible assay is required. The following protocol describes a commonly used method for determining the minimum inhibitory concentration (MIC) of compounds against mycobacteria.

Protocol 4: Microplate AlamarBlue Assay (MABA) for Antimicrobial Activity

This assay is a colorimetric method that uses the redox indicator AlamarBlue to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Materials:

  • Mycobacterium abscessus culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Compound stock solutions in DMSO

  • AlamarBlue reagent

  • Positive control antibiotic (e.g., amikacin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Culture Preparation: Grow M. abscessus in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Compound Dilution: Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1%.

  • Inoculation: Add the bacterial suspension to each well containing the test compounds, positive control, and negative control.

  • Incubation: Seal the plates and incubate at 37°C for 3-5 days.

  • AlamarBlue Addition: After the incubation period, add AlamarBlue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Analysis: Read the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) of each well. The MIC is defined as the lowest concentration of the compound that inhibits a significant color change from blue to pink.

MABA_Protocol Start Prepare Bacterial Culture (M. abscessus) Plate Prepare 96-well Plate: - Compound Dilutions - Controls Start->Plate Inoculate Inoculate Plate with Bacterial Suspension Plate->Inoculate Incubate1 Incubate at 37°C (3-5 days) Inoculate->Incubate1 Add_Alamar Add AlamarBlue Reagent Incubate1->Add_Alamar Incubate2 Incubate at 37°C (24 hours) Add_Alamar->Incubate2 Read Read Fluorescence/ Absorbance Incubate2->Read End Determine MIC Read->End caption Microplate AlamarBlue Assay (MABA) Protocol

Caption: A step-by-step overview of the MABA protocol.

Conclusion: A Versatile Scaffold for Drug Discovery

The this compound scaffold represents a highly valuable tool in the arsenal of the medicinal chemist. Its constrained conformation and the readily derivatizable carboxamide handle provide an excellent platform for conducting systematic SAR studies. The protocols and case study presented herein demonstrate a clear path from synthesis to biological evaluation, highlighting the key considerations for leveraging this scaffold to develop novel therapeutic agents. As the demand for new drugs with improved efficacy and safety profiles continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Boc-4-methylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides practical, field-proven advice to help you navigate the intricacies of its purification, ensuring you obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities include:

  • Unreacted starting materials: Such as 1-Boc-4-methylpiperidine-4-carboxylic acid or the amine source used for amidation.

  • Reagents from the activation step: For example, residual coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU, EDU).

  • Side-products: Potential side-products could arise from the incomplete reaction or degradation of the starting materials or product.

  • Deprotection products: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions, and its cleavage can lead to the formation of 4-methylpiperidine-4-carboxamide.[1]

Q2: My purified this compound is an oil, but I expected a solid. What should I do?

A2: The presence of residual solvents or minor impurities can often prevent the crystallization of a compound.[1] Here are a few techniques to induce solidification:

  • Trituration: Try stirring the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or pentane. This can help to wash away impurities and encourage crystallization.

  • Anti-solvent precipitation: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes turbid. Allow it to stand, and with time, crystals may form.

  • High-vacuum drying: Ensure that all residual solvents are thoroughly removed by drying the sample under a high vacuum for an extended period.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a standard and highly effective method for determining the purity of non-volatile compounds and quantifying impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure and identifying any organic impurities.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact molecular weight and elemental composition of your product.[3]

  • Gas Chromatography (GC): While less common for this type of compound due to its polarity and thermal lability, GC can be used to detect volatile impurities.[2]

Troubleshooting Guides

Column Chromatography Troubleshooting

Flash column chromatography is a primary method for purifying this compound. Below are common issues and their solutions.

Problem Possible Cause(s) Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
The compound has decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing the column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[4]
Product elutes too quickly (with the solvent front) The solvent system is too polar.Start with a less polar solvent system. For instance, begin with a higher percentage of hexane in your hexane/ethyl acetate mixture.
Poor separation of product and impurities The chosen solvent system does not provide adequate resolution.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation before running the column.[1]
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
The sample was loaded improperly.Load the sample in a minimal amount of solvent to ensure a narrow band at the start of the chromatography.[5]
Tailing of the product peak The compound is interacting strongly with the silica gel.Adding a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%), can help to reduce tailing by competing for active sites on the silica gel.
The column is overloaded with the sample.Use an appropriate amount of silica gel for the amount of crude product you are purifying. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Troubleshooting Flowchart for Column Chromatography

Caption: A decision-making workflow for troubleshooting column chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.

Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent The chosen solvent is not a good "good" solvent for the compound.Select a different solvent in which the compound has higher solubility at elevated temperatures. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[6]
Compound "oils out" instead of crystallizing The solution is supersaturated, and the compound is coming out of solution too quickly.Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a little more solvent may also help.
The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
No crystals form upon cooling The solution is not sufficiently saturated.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The compound is highly soluble in the chosen solvent even at low temperatures.Consider using a two-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (anti-solvent) dropwise until the solution becomes turbid.[6]
Nucleation is not occurring.Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
Low recovery of the purified product Too much solvent was used, and a significant amount of the product remains in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation.
The crystals were filtered before crystallization was complete.Allow sufficient time for the solution to cool and for crystals to form completely before filtration.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional, as a modifier)

  • Glass column and other standard chromatography equipment

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 80:20 hexanes:ethyl acetate and gradually increasing the polarity). The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the packed column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dried silica to the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Isolation of Pure Product: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow for Purification by Column Chromatography

Purification_Workflow Crude_Product Crude Product TLC TLC Analysis for Optimal Solvent System Crude_Product->TLC Column_Packing Pack Silica Gel Column TLC->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Gradient (e.g., Hexanes/EtOAc) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: A step-by-step workflow for the purification of this compound by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, acetone/water)

  • Erlenmeyer flask, condenser, and other standard recrystallization equipment

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to determine if the compound dissolves. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "good" solvent that dissolves the compound at room temperature and a "poor" solvent in which the compound is insoluble.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves. If using a two-solvent system, dissolve the compound in the "good" solvent at room temperature and then add the "poor" solvent dropwise until the solution becomes cloudy.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Stability and Storage

This compound is generally stable under recommended storage conditions. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Avoid contact with strong oxidizing agents and strong acids, as the Boc group is acid-labile.[1][8]

References

Technical Support Center: Synthesis of 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Boc-4-methylpiperidine-4-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key building block. The guidance is structured to address challenges from both common synthetic routes: partial hydrolysis of a nitrile precursor and amide coupling from a carboxylic acid precursor.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this target molecule, each starting from a different precursor. Your choice will depend on starting material availability, scalability, and sensitivity to specific reaction conditions.

  • Partial Hydrolysis of 1-Boc-4-methylpiperidine-4-carbonitrile: This is a common and direct method. The nitrile group is partially hydrolyzed to a primary amide. The main challenge is preventing over-hydrolysis to the corresponding carboxylic acid.[1][2]

  • Amide Coupling of 1-Boc-4-methylpiperidine-4-carboxylic Acid: This route involves activating the carboxylic acid and coupling it with an ammonia source. The key difficulty arises from the steric hindrance at the quaternary carbon center, which can impede the reaction.[3][4]

G cluster_0 Synthetic Pathways Start1 1-Boc-4-methylpiperidine-4-carbonitrile Product This compound Start1->Product Partial Hydrolysis (e.g., H₂O₂, NaOH) Start2 1-Boc-4-methylpiperidine-4-carboxylic Acid Start2->Product Amide Coupling (e.g., HATU, NH₄Cl)

Caption: Primary synthetic routes to the target amide.

Q2: Which reaction conditions are best for stopping the nitrile hydrolysis at the amide stage?

Controlling the hydrolysis of a nitrile to an amide without proceeding to the carboxylic acid requires careful selection of reagents and conditions. Harsh conditions like heating with strong acids or bases will readily lead to the carboxylic acid.[1][5]

Milder, more controlled methods are preferable:

  • Alkaline Peroxide: Using hydrogen peroxide in an alkaline solution (e.g., NaOH in aqueous ethanol) is a classic and effective method.[6] Urea-Hydrogen Peroxide (UHP) can be used as a solid, convenient source of H₂O₂.[6]

  • Controlled Acid/Base Hydrolysis: If using traditional acid or base hydrolysis, the reaction must be performed at lower temperatures (e.g., 40°C) and monitored meticulously by TLC or LC-MS to quench the reaction upon amide formation.[1]

  • Solvent Effects: Using tert-butanol as a solvent has been reported to help halt the hydrolysis at the amide stage.[1]

Q3: The amide coupling from 1-Boc-4-methylpiperidine-4-carboxylic acid is not working. Why?

The carboxylic acid precursor has a quaternary carbon at the C4 position, which creates significant steric hindrance. This makes it a challenging substrate for standard amide coupling conditions (like DCC or EDC alone).[3][4][7][8] To overcome this, you must use more potent coupling agents or a different strategy.

Recommended Solutions:

  • Use a modern coupling reagent: Reagents like HATU, HBTU, or COMU are designed for difficult couplings, including those involving sterically hindered substrates.

  • Convert to an Acyl Halide: A more reactive intermediate can be formed first. Convert the carboxylic acid to an acyl chloride (using SOCl₂ or (COCl)₂) or an acyl fluoride.[7][9] The acyl halide can then react with an ammonia source more readily. This multi-step approach often provides higher yields for hindered systems than direct coupling.

Troubleshooting Guide

This section addresses specific experimental failures in a problem/cause/solution format.

Problem 1: My nitrile hydrolysis reaction yields mainly the carboxylic acid.
  • Primary Cause: The reaction conditions are too harsh, or the reaction time is too long, leading to the hydrolysis of the intermediate amide product.[1][6] Amides can hydrolyze under the same conditions used to form them from nitriles.[1]

  • Solutions & Protocol Adjustments:

    • Reduce Reaction Temperature: If refluxing, try running the reaction at a lower temperature (e.g., 40-50°C).

    • Shorten Reaction Time: Monitor the reaction hourly via TLC or LC-MS. As soon as a significant amount of the desired amide is formed and before the carboxylic acid spot becomes dominant, quench the reaction.

    • Switch to a Milder Reagent: Transition from strong NaOH or H₂SO₄ to an alkaline hydrogen peroxide method.

ConditionTemperatureMonitoring FrequencyExpected Outcome
Strong Base (NaOH)80-100°CEvery 2-3 hoursHigh risk of over-hydrolysis to carboxylic acid
Milder Base (K₂CO₃)40-60°CEvery hourSlower reaction, better control, less over-hydrolysis
Alkaline H₂O₂Room TempEvery 1-2 hoursGenerally clean conversion to the amide
Problem 2: The Boc protecting group is being cleaved during the reaction.
  • Primary Cause: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[10] If your reaction medium is strongly acidic (e.g., using concentrated HCl or H₂SO₄ for hydrolysis), you will lose the Boc group, resulting in the unprotected piperidine side product.

  • Solutions & Protocol Adjustments:

    • Avoid Strong Acids: Do not use strong mineral acids for the nitrile hydrolysis step.

    • Utilize Basic or Neutral Conditions: The alkaline peroxide method is ideal as the Boc group is stable under basic conditions.[11]

    • Check pH of Workup: Ensure that any aqueous workup steps do not involve a strong acid wash until the final product is isolated and you intentionally wish to deprotect it.

G cluster_0 Troubleshooting: Nitrile Hydrolysis Side Reactions Start Nitrile Precursor Amide Desired Amide Start->Amide Controlled Conditions Deprotected Boc Cleavage Product Start->Deprotected Strong Acid (e.g., TFA, HCl) Acid Carboxylic Acid (Over-hydrolysis) Amide->Acid Harsh Conditions (Heat, Time, [H⁺]/[OH⁻]) Amide->Deprotected Strong Acid (e.g., TFA, HCl)

Caption: Common side reactions in the nitrile hydrolysis route.

Problem 3: The reaction is stalled with a large amount of unreacted starting material.
  • Primary Cause: This can be due to several factors: insufficient activation energy (low temperature), poor solubility of the starting material, or a deactivated catalyst/reagent. For amide couplings, steric hindrance is the most likely culprit.[7]

  • Solutions & Protocol Adjustments:

    • For Nitrile Hydrolysis:

      • Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition.

      • Improve Solubility: Add a co-solvent (e.g., THF, Dioxane) to better dissolve the starting material.

      • Use a Stronger Reagent: If mild conditions fail, cautiously move to a more potent system, but be mindful of the side reactions mentioned above.

    • For Amide Coupling:

      • Switch Coupling Agent: As detailed in FAQ Q3, move from standard reagents (DCC, EDC) to one designed for hindered couplings (HATU, COMU).

      • Increase Reagent Equivalents: Use a slight excess (1.2 - 1.5 eq.) of the coupling agent and the ammonia source (e.g., ammonium chloride with a non-nucleophilic base like DIEA).

      • Activate the Carboxylic Acid: Convert the acid to an acyl chloride as a separate step before reacting with ammonia.

Experimental Protocols

Protocol 1: Partial Hydrolysis of 1-Boc-4-methylpiperidine-4-carbonitrile

This protocol utilizes the alkaline peroxide method for a controlled conversion.

  • Dissolution: Dissolve 1-Boc-4-methylpiperidine-4-carbonitrile (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: Add aqueous sodium hydroxide (e.g., 6M, 2.0 eq.) dropwise, maintaining the internal temperature below 10°C. Following the base, add hydrogen peroxide (30% aq. solution, 3.0 eq.) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC (staining with KMnO₄) or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0-5°C and carefully quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative test on peroxide strips is obtained.

  • Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: Amide Coupling of 1-Boc-4-methylpiperidine-4-carboxylic Acid

This protocol uses HATU, a highly effective coupling agent for sterically demanding substrates.

  • Setup: To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq.), ammonium chloride (NH₄Cl, 1.5 eq.), and HATU (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 3.0 eq.) under an inert atmosphere (N₂ or Ar).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting carboxylic acid.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove DMF and excess reagents.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography.

References

Overcoming solubility issues of 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-4-methylpiperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and overcome the unique solubility challenges presented by this compound. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, grounding our advice in fundamental chemical principles.

Compound Profile: Understanding the Solubility Dichotomy

This compound (MW: 242.34 g/mol ) is a bifunctional molecule whose solubility is governed by two opposing structural features. Understanding this duality is the first step in troubleshooting.

  • The Hydrophobic Region : The tert-butoxycarbonyl (Boc) protecting group and the substituted piperidine ring are bulky and non-polar. This region significantly increases the molecule's lipophilicity, favoring solubility in non-polar organic solvents.[1]

  • The Hydrophilic Region : The primary carboxamide (-CONH₂) group is highly polar and capable of forming strong intermolecular hydrogen bonds, both as a donor (N-H) and an acceptor (C=O).[2][3] This region promotes solubility in polar solvents.

This structural conflict means the compound often exhibits poor solubility in solvents that are either strictly non-polar (like hexanes) or highly polar (like water), and instead requires a carefully selected solvent or co-solvent system that can accommodate both its hydrophobic and hydrophilic nature.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in dichloromethane (DCM), a standard organic solvent?

A1: While DCM can solvate the hydrophobic Boc group, it is a poor hydrogen bond acceptor. It cannot effectively break up the strong, crystal-lattice-forming hydrogen bonds between the primary amide groups of the compound.[2][3] This results in the compound's intermolecular forces being stronger than its interaction with the solvent, leading to low solubility. This is a common issue for primary and secondary amides, which have higher melting and boiling points due to extensive hydrogen bonding.[3]

Q2: I'm struggling to dissolve the compound in an aqueous buffer for a biological assay. What's the issue?

A2: The large, non-polar surface area of the Boc group and the piperidine ring makes the molecule hydrophobic, leading to very low intrinsic aqueous solubility.[1] The principle of "like dissolves like" dictates that the non-polar regions resist interaction with the highly polar water molecules.[4]

Q3: What are the best "first-pass" solvents to try for dissolving this compound for a chemical reaction?

A3: For reactions, polar aprotic solvents are often the best starting point. Solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or N-methyl-2-pyrrolidone (NMP) are excellent choices. Their high polarity and ability to act as strong hydrogen bond acceptors allow them to effectively solvate the carboxamide group and disrupt the compound's intermolecular hydrogen bonding network.[2] Recent studies also highlight greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) , which can be effective, sometimes in combination with a coupling agent that aids solubility.[5][6]

Q4: Can I heat the mixture to improve solubility?

A4: Yes, for most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] Gentle heating (e.g., 40-50 °C) can significantly improve solubility in solvents like THF, 2-MeTHF, or acetonitrile (MeCN). However, you must exercise caution. First, ensure the compound is stable at the intended temperature and will not degrade over the course of your experiment. Second, be aware that the compound may precipitate out of solution upon cooling back to room temperature.

Troubleshooting Guide: From Problem to Solution

This section provides structured guidance for common experimental scenarios where solubility is a critical roadblock.

Issue 1: Compound Fails to Dissolve for Organic Synthesis (e.g., Amide Coupling, N-Alkylation)
  • Primary Cause: The selected solvent (e.g., DCM, THF, Toluene) lacks the polarity and/or hydrogen-bond-accepting capability to overcome the compound's crystal lattice energy, which is dominated by the primary amide's hydrogen bonding.

  • Troubleshooting Workflow:

    G cluster_0 start Initial Problem: Insoluble in aprotic solvent (e.g., DCM, THF) decision1 Is gentle heating (40-50°C) permissible? solution1 Heat mixture. If soluble, proceed. Monitor for precipitation on cooling. decision2 Switch to a stronger polar aprotic solvent? solution2 Use DMF, DMAc, or DMSO. These are excellent H-bond acceptors. decision3 Consider a co-solvent system? solution3 Titrate in a polar aprotic solvent (e.g., 10-20% DMF in THF) until dissolution. end Proceed with Reaction

    Caption: Troubleshooting workflow for synthesis.

  • Detailed Solution:

    • Solvent Substitution: Replace the initial solvent with a more potent polar aprotic solvent. See the data table below for a ranked list.

    • Co-Solvent Approach: If you prefer to use a less polar bulk solvent (like THF or 2-MeTHF), add a small amount of a stronger polar aprotic solvent (e.g., 5-20% v/v of DMF or NMP) as a co-solvent. This can often be enough to disrupt the hydrogen bonding and achieve dissolution.

    • Temperature Modification: As mentioned in the FAQ, apply gentle heat. This is particularly effective in solvents like acetonitrile or THF. Always confirm thermal stability first.

Issue 2: Compound is Insoluble in Aqueous Media for Biological Screening
  • Primary Cause: The large hydrophobic surface area of the Boc-piperidine moiety dominates the molecule's behavior in water, preventing effective solvation.[1]

  • Troubleshooting Workflow:

    G cluster_1 start Initial Problem: Insoluble in Aqueous Buffer decision1 Is a small amount of organic co-solvent acceptable? solution1 Prepare a concentrated stock in 100% DMSO. Dilute into buffer (final DMSO <1%). decision2 Is the final concentration still too low? solution2 Try alternative co-solvents (e.g., Ethanol, PEG 400) or formulation aids. solution3 Use formulation aids like cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. end Proceed with Assay

    Caption: Troubleshooting for aqueous solutions.

  • Detailed Solution:

    • Co-Solvent (DMSO Stock) Method: This is the most common approach in drug discovery.[7] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer to the final desired concentration. The key is to ensure the final percentage of DMSO is low enough (typically <1%, often <0.5%) not to interfere with the biological assay.

    • Formulation Aids: For higher required aqueous concentrations, consider using excipients. Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), are toroidal molecules that can encapsulate the hydrophobic Boc-piperidine portion of your compound, presenting a more hydrophilic exterior to the aqueous solution.[8]

    • Particle Size Reduction: While more complex, techniques like sonication or micronization can increase the surface area and dissolution rate of the compound in a suspension, which may be suitable for some applications.[9]

Data & Protocols

Qualitative Solubility Profile

The following table provides a general guide to the solubility of this compound in common laboratory solvents. This should be used as a starting point for your own experiments.

Solvent CategorySolvent NamePolarity IndexHydrogen BondingPredicted SolubilityRationale
Non-Polar Hexanes, Toluene0.1, 2.4NoneInsolubleCannot solvate the highly polar primary amide group.
Ethereal Diethyl Ether, MTBE2.8, 2.5Acceptor (Weak)Sparingly SolubleLimited ability to disrupt H-bonding; better for less polar analogues.
Chlorinated Dichloromethane (DCM)3.1NoneSparingly SolublePoor H-bond acceptor; struggles to break up the amide network.[5]
Polar Aprotic Tetrahydrofuran (THF)4.0AcceptorSoluble with HeatModerate H-bond acceptor; heating is often required.
Ethyl Acetate (EtOAc)4.4AcceptorSolubleGood balance of polarity; often a suitable "greener" alternative to DCM.[5][6]
Acetonitrile (MeCN)5.8AcceptorSoluble with HeatPolar, but a weaker H-bond acceptor than DMF or DMSO.
N,N-Dimethylformamide (DMF) 6.4 Acceptor (Strong) Highly Soluble Excellent H-bond acceptor; effectively disrupts amide-amide interactions. [2]
Dimethyl Sulfoxide (DMSO) 7.2 Acceptor (Strong) Highly Soluble Very polar and a strong H-bond acceptor; ideal for stock solutions.
Polar Protic Isopropanol, Ethanol3.9, 4.3Donor & AcceptorSparingly SolubleCan interact with the amide, but the large non-polar group limits overall solubility.
Methanol5.1Donor & AcceptorSolubleThe smallest alcohol, offering a good balance for solvating both ends of the molecule.
Water10.2Donor & AcceptorInsolubleDominated by the hydrophobic effect of the Boc-piperidine moiety.[1]
Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid, small-scale determination of suitable solvents.

  • Preparation: Aliquot 1-2 mg of this compound into several small, labeled glass vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent from the table above.

  • Agitation: Agitate the vials vigorously using a vortex mixer for 1-2 minutes at room temperature.[1]

  • Visual Inspection: Observe each vial against a dark background. A clear solution with no visible particles indicates solubility at that concentration (e.g., 10-20 mg/mL). If solid remains, the compound is sparingly soluble or insoluble.

  • Heating Test (Optional): For vials showing poor solubility, gently warm them in a water bath or on a heat block to 40-50 °C and agitate again. Note if dissolution occurs.

  • Confirmation of Dissolution: To distinguish a true solution from a fine colloidal suspension, shine a laser pointer through the vial. If the laser beam is visible within the liquid (the Tyndall effect), it indicates suspended particles, and the compound is not truly dissolved.[4]

References

Technical Support Center: Navigating Amide Couplings with Hindered Amines & 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for one of the more challenging yet common transformations in medicinal chemistry: the formation of amide bonds involving sterically hindered amines and carboxylic acids, with a specific focus on couplings utilizing 1-Boc-4-methylpiperidine-4-carboxylic acid.

The synthesis of complex molecules often hinges on the successful union of sterically demanding fragments. When a bulky amine meets a congested carboxylic acid, standard coupling protocols can falter, leading to low yields, frustrating side reactions, and time-consuming purification. This guide is designed to equip you with the mechanistic understanding and practical solutions to overcome these hurdles.

Understanding the Challenge: Steric Hindrance in Amide Bond Formation

Amide bond formation is fundamentally a nucleophilic acyl substitution. The reaction's success is highly dependent on the ability of the amine's lone pair of electrons to attack the activated carboxylic acid's carbonyl carbon. When bulky substituents are present on either the amine or the carboxylic acid, they create a "steric shield" around the reactive centers, impeding this crucial step. This steric clash is a primary reason for sluggish or failed reactions.[1][2]

In the case of 1-Boc-4-methylpiperidine-4-carboxylic acid, the quaternary carbon at the 4-position of the piperidine ring presents a significant steric barrier. Similarly, hindered secondary amines, such as diisopropylamine, present their own spatial challenges. When both coupling partners are sterically encumbered, the difficulty is magnified.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction between a hindered amine and 1-Boc-4-methylpiperidine-4-carboxylic acid is giving very low to no yield. What are the likely causes?

Several factors can contribute to poor yields in sterically demanding amide couplings:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to effectively activate the sterically hindered carboxylic acid.[2]

  • Steric Hindrance: The bulky nature of both the carboxylic acid and the amine can physically block the reaction from proceeding at a reasonable rate.[2][3]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a critical role and must be carefully optimized for challenging couplings.

  • Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[2]

  • Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation.[2]

Q2: Which coupling reagents are most effective for hindered amide bond formation?

For sterically hindered couplings, more powerful activating agents are generally required. Onium salt-based reagents are often the preferred choice over standard carbodiimides like DCC or EDC.[4]

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU, HBTU Aminium/Uronium SaltHighly reactive, forming OBt/OAt active esters which are excellent for difficult couplings.[5]
PyBOP, PyAOP Phosphonium SaltGenerally more reactive than carbodiimides and can be effective for hindered systems. PyAOP is particularly useful for coupling N-methyl amino acids.
COMU Aminium/Uronium SaltA newer generation reagent based on OxymaPure, which can offer higher reactivity and reduced side reactions compared to HOBt-based reagents.
T3P® Cyclic AnhydrideA versatile and powerful reagent that often works well when other methods fail. Its byproducts are water-soluble, simplifying purification.
Acyl Fluorides (via TFFH, BTFFH) Acyl HalideAcyl fluorides are highly reactive and less sterically demanding intermediates, making them an excellent choice for extremely hindered couplings.[6]

Recommendation: For the coupling of 1-Boc-4-methylpiperidine-4-carboxylic acid with a hindered amine, HATU is an excellent starting point due to its high reactivity. If HATU fails, consider moving to the generation of the acyl fluoride as a more potent alternative.

Q3: What are the optimal solvents and bases for these challenging couplings?

The choice of solvent and base is critical for both solubility and reactivity.

  • Solvents: Aprotic polar solvents are generally preferred.

    • DMF (N,N-Dimethylformamide): A common choice with good solvating properties. Ensure it is anhydrous.

    • NMP (N-Methyl-2-pyrrolidone): Can be superior to DMF for solvating large, complex molecules and may enhance reaction rates.

    • DCM (Dichloromethane): A good choice, especially for acyl fluoride formation, as it is less prone to hydrolysis than DMF.[6]

  • Bases: A non-nucleophilic, hindered base is essential to prevent it from competing with your amine nucleophile.

    • DIPEA (N,N-Diisopropylethylamine): The most common choice for onium salt-mediated couplings.

    • 2,4,6-Collidine: A slightly weaker base than DIPEA, which can sometimes be beneficial in reducing side reactions like racemization.

Q4: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

For sluggish reactions involving hindered substrates, several strategies can be employed:

  • Increase Reaction Temperature: For particularly stubborn couplings, elevating the temperature can provide the necessary energy to overcome the activation barrier. Microwave heating can also be highly effective in reducing reaction times and improving yields.

  • Extended Reaction Time: These reactions are often slow. Monitor the reaction progress by LC-MS, and be prepared to let it stir for 24-48 hours.

  • Use of Excess Reagents: Employing a slight excess (1.1 to 1.5 equivalents) of the carboxylic acid and coupling reagent relative to the amine can help drive the reaction to completion.

Q5: Are there any specific side reactions to be aware of when using 1-Boc-4-methylpiperidine-4-carboxylic acid?

While the Boc protecting group is generally stable, it can be susceptible to cleavage under strongly acidic conditions. The coupling reactions themselves are typically performed under basic or neutral conditions, so Boc group stability is not usually a major concern during the coupling step. However, be mindful of the pH during workup.

A more common side reaction with aminium/uronium reagents like HATU is the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine. This can be minimized by pre-activating the carboxylic acid with the coupling reagent before adding the amine.

Experimental Protocols

Protocol 1: General Procedure for Hindered Amide Coupling using HATU

This protocol provides a robust starting point for the coupling of 1-Boc-4-methylpiperidine-4-carboxylic acid with a hindered secondary amine.

  • To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the hindered secondary amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This two-step, one-pot procedure is an excellent alternative when other methods fail.[6]

  • Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.3 eq) in anhydrous DCM (0.2 M).

  • Add BTFFH (1.5 eq) followed by DIPEA (4.5 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Add the hindered amine (1.0 eq) to the reaction mixture.

  • Seal the reaction vessel and heat to 80 °C for 12-24 hours.

  • Monitor the reaction for completeness by LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.

Visualizing the Workflow

Troubleshooting Decision Tree

TroubleshootingWorkflow Start Low Yield in Hindered Amide Coupling Q1 Is the coupling reagent potent enough? (e.g., HATU, PyBOP) Start->Q1 Sol1 Switch to a more potent reagent: HATU, T3P, or Acyl Fluoride Q1->Sol1 A1_No Q2 Are reaction conditions optimized? (Temp, Time) Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase temperature (40-80°C or MW). Extend reaction time (24-48h). Q2->Sol2 A2_No Q3 Are stoichiometries appropriate? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use slight excess of acid and coupling reagent (1.1-1.5 eq). Q3->Sol3 A3_No End Successful Coupling Q3->End A3_Yes A3_Yes Yes A3_No No Sol3->End

Caption: A decision tree for troubleshooting low yields in hindered amide couplings.

Mechanism of HATU-mediated Coupling

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (1-Boc-4-methylpiperidine-4-carboxylic acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amide R-CONR'R'' (Product) ActiveEster->Amide + R'R''NH R2NH R'R''NH (Hindered Amine)

Caption: Simplified mechanism of amide bond formation using HATU.

References

Technical Support Center: Purification of 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 1-Boc-4-methylpiperidine-4-carboxamide. This document offers practical, field-proven insights and detailed protocols to help you achieve high purity for this critical building block.

I. Understanding the Chemistry: Potential Impurities and Their Origins

A robust purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude product. The most common synthetic route to this compound involves the amide coupling of 1-Boc-4-methylpiperidine-4-carboxylic acid with an ammonia source, often facilitated by a coupling agent.

A Logical Flow of Synthesis and Impurity Generation

cluster_synthesis Synthesis cluster_impurities Potential Impurities Carboxylic_Acid 1-Boc-4-methylpiperidine-4-carboxylic acid Crude_Product Crude 1-Boc-4-methyl- piperidine-4-carboxamide Carboxylic_Acid->Crude_Product Amide Coupling Coupling_Agent e.g., EDC, HATU Coupling_Agent->Crude_Product Ammonia_Source Ammonia Source Ammonia_Source->Crude_Product Unreacted_SM Unreacted Starting Material: - Carboxylic Acid Crude_Product->Unreacted_SM Incomplete Reaction Coupling_Byproducts Coupling Agent Byproducts: - e.g., Ureas Crude_Product->Coupling_Byproducts Stoichiometric Byproduct Deprotected_Product Deprotected Product: - 4-Methylpiperidine-4-carboxamide Crude_Product->Deprotected_Product Acid Exposure Side_Reactions Side-Reaction Products Crude_Product->Side_Reactions e.g., Racemization

Caption: Synthesis and potential impurity pathways.

Based on this, the primary impurities to consider are:

  • Unreacted Starting Materials: 1-Boc-4-methylpiperidine-4-carboxylic acid.

  • Coupling Agent Byproducts: For instance, if a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is used, the corresponding urea byproducts (dicyclohexylurea - DCU, or EDU) will be present.[1][2]

  • Deprotected Product: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions.[3] Any exposure to acid during workup or purification can lead to the formation of 4-methylpiperidine-4-carboxamide.

  • Side-Reaction Products: Depending on the coupling conditions, side reactions such as racemization can occur, although this is not a concern for the achiral target molecule.[2][4]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the purification of this compound.

Q1: My TLC plate shows multiple spots after the reaction. How do I identify the product and the main impurities?

A1: Thin-layer chromatography (TLC) is your first line of analysis. Here's how to interpret the results:

  • Spot Identification:

    • Product: this compound is a moderately polar compound.

    • Starting Carboxylic Acid: 1-Boc-4-methylpiperidine-4-carboxylic acid is more polar than the product and will have a lower Rf value (it will travel less up the plate).

    • Deprotected Amide: 4-methylpiperidine-4-carboxamide is also a polar, basic compound and will likely have a very low Rf value, possibly streaking if a non-basic solvent system is used.

    • Coupling Agent Byproducts: Urea byproducts (from DCC or EDC) are often visible on the TLC plate and their polarity can vary. DCU is relatively non-polar, while EDU is water-soluble.

  • Recommended TLC System: A good starting point for your mobile phase is a mixture of hexanes and ethyl acetate. A gradient of 30-70% ethyl acetate in hexanes should provide good separation. Staining with potassium permanganate can help visualize all spots.

Q2: I'm struggling to remove the urea byproduct from my crude product. What's the best approach?

A2: The method for removing urea byproducts depends on the coupling agent used:

  • For Dicyclohexylurea (DCU) from DCC: DCU is poorly soluble in many organic solvents like dichloromethane (DCM) and can often be removed by filtration of the reaction mixture.[2] If some DCU remains, it can be removed during column chromatography.

  • For EDU from EDC: EDU is water-soluble, making it easily removable through an aqueous workup.[2] Washing the organic layer with dilute acid (e.g., 1M HCl, but be cautious due to the Boc group's acid sensitivity), followed by a base (e.g., saturated sodium bicarbonate), and finally brine will effectively remove EDU.

Q3: My final product is an oil, but I expected a solid. How can I induce crystallization?

A3: The presence of residual solvents or minor impurities can prevent crystallization.[3] Here are some techniques to try:

  • Trituration: Dissolve the oil in a minimal amount of a solvent in which it is highly soluble (e.g., ethyl acetate or DCM). Then, add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes or pentane) dropwise while stirring. This should cause the product to precipitate as a solid.

  • Recrystallization: If trituration fails, a full recrystallization is recommended. See the detailed protocol in Section IV. A good starting point for solvent screening would be ethyl acetate/hexanes or isopropanol/water.[5][6][7]

  • High Vacuum: Ensure all residual solvents are removed by drying the product under high vacuum for an extended period.

Q4: I'm observing some deprotection of the Boc group during purification. How can I prevent this?

A4: The Boc group's lability to acid is a key challenge.[3] To prevent deprotection:

  • Avoid Acidic Conditions: During aqueous workup, use very dilute acid for a short period if necessary, or opt for a neutral workup.

  • Neutralize Solvents: Ensure all solvents used for chromatography and recrystallization are free of acidic impurities. If necessary, you can add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to your mobile phase during column chromatography.

  • Monitor pH: If performing an acid-base extraction, carefully monitor the pH to ensure it does not drop too low.[3]

III. Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in my crude this compound?

A: The most common impurities are unreacted 1-Boc-4-methylpiperidine-4-carboxylic acid and byproducts from the amide coupling agent, such as ureas if carbodiimides were used.[1] You may also find small amounts of the deprotected product, 4-methylpiperidine-4-carboxamide, if the reaction or workup involved acidic conditions.

Q: What is the most effective method for purifying this compound to >98% purity?

A: For high purity, a two-step approach is often best:

  • Aqueous Workup: To remove water-soluble impurities like EDC byproducts.

  • Column Chromatography or Recrystallization: Column chromatography is excellent for separating compounds with different polarities.[8] If your crude product is relatively clean, recrystallization can be a highly effective and scalable method to achieve high purity.

Q: Can I use reverse-phase chromatography for purification?

A: While possible, it's important to be cautious with the mobile phase. Many reverse-phase methods use acidic modifiers like trifluoroacetic acid (TFA) or formic acid, which can cleave the Boc group. If you must use reverse-phase, opt for a neutral or slightly basic mobile phase.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This technique is ideal for separating the product from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column and other standard chromatography equipment

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point is 30-50% ethyl acetate in hexanes. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (or a less polar starting mobile phase) and pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with your chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

ParameterRecommended ConditionsExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Good separation of moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate (gradient)Effective elution and separation of product from less polar and more polar impurities.
Typical Gradient 20% to 80% Ethyl AcetateSeparates starting materials and byproducts.
Expected Purity >98%Achievable with careful fraction collection and monitoring.[8]

Protocol 2: Purification by Recrystallization

This method is suitable if the crude product is relatively pure and solid.

Materials:

  • Crude this compound

  • Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flask, condenser, and heating mantle

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in different solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[5][6] A two-solvent system (e.g., ethyl acetate/hexanes) can also be effective.[7][9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

A Decision-Making Workflow for Purification

Start Crude Product TLC Analyze by TLC Start->TLC Decision1 Multiple Spots with Similar Rf Values? TLC->Decision1 Column Flash Column Chromatography Decision1->Column Yes Decision2 Is the Crude Product Relatively Pure? Decision1->Decision2 No Final_Product Pure Product Column->Final_Product Recrystallize Recrystallization Recrystallize->Final_Product Decision2->Column No Decision2->Recrystallize Yes

Caption: A decision tree for selecting the optimal purification method.

V. References

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: --INVALID-LINK--

  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of Crude Ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem. Available at: --INVALID-LINK--

  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook. Available at: --INVALID-LINK--

  • 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid. ChemBK. Available at: --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--

  • purification of ortho-methyl 4-Anilino-1-Boc-piperidine by chromatography. Benchchem. Available at: --INVALID-LINK--

  • 1-tert-Butoxycarbonylpiperidine-4-carboxylic acid methyl amide. Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents. Available at: --INVALID-LINK--

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Scholars Research Library - Der Pharma Chemica. Available at: --INVALID-LINK--

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: --INVALID-LINK--

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: --INVALID-LINK--

  • Coupling Reagents. Aapptec Peptides. Available at: --INVALID-LINK--

References

Stability issues of 1-Boc-4-methylpiperidine-4-carboxamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Boc-4-methylpiperidine-4-carboxamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As direct stability studies on this specific molecule are not extensively published, this resource synthesizes information based on the well-established chemical principles of its core functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the tertiary amide, and the piperidine ring.

Our goal is to provide you with the foundational knowledge to anticipate potential issues, troubleshoot experimental observations, and design robust stability-indicating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that might influence its stability?

A1: The stability of this compound is primarily dictated by three functional groups:

  • N-Boc Group (tert-butyloxycarbonyl): This is an acid-labile protecting group.[1][2] Its stability is highly dependent on the pH of the solvent system.

  • Tertiary Amide: Amide bonds are generally stable, but they can undergo hydrolysis under harsh acidic or basic conditions, typically requiring elevated temperatures.[3][4][5]

  • Piperidine Ring: This saturated heterocyclic amine is generally stable but can be susceptible to oxidation.[6][7]

Q2: Under what conditions is the Boc group likely to be cleaved?

A2: The Boc group is notoriously sensitive to acidic conditions.[1][2] Cleavage can occur under:

  • Strong Acidic Conditions: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents (e.g., dichloromethane, dioxane) will rapidly remove the Boc group, often at room temperature.[8][9]

  • Mildly Acidic Aqueous Solutions: Prolonged exposure to even mildly acidic aqueous solutions (pH < 5) can lead to slow hydrolysis of the Boc group. The rate of this hydrolysis is often temperature-dependent.

  • Elevated Temperatures: Thermal deprotection of Boc groups is also possible, though it typically requires high temperatures (often >100°C), which might not be relevant for solution-phase stability at ambient temperatures but could be a factor in thermal stress studies.[10][11][12]

It is important to note that the Boc group is generally stable in basic and nucleophilic conditions.[1]

Q3: Can the tertiary amide group hydrolyze? What are the expected products?

A3: Yes, the tertiary amide can hydrolyze, though it requires more forcing conditions than ester hydrolysis.[3][13]

  • Acid-Catalyzed Hydrolysis: Heating the compound in a strong aqueous acid (e.g., HCl, H₂SO₄) will lead to the cleavage of both the amide and the Boc group.[3][5] The final products would be 4-methylpiperidine-4-carboxylic acid and ammonia.

  • Base-Catalyzed Hydrolysis: Heating with a strong aqueous base (e.g., NaOH, KOH) will hydrolyze the amide bond.[4][14][15] The initial products would be the carboxylate salt of 1-Boc-4-methylpiperidine-4-carboxylic acid and ammonia.

Q4: What is the expected stability of the piperidine ring itself?

A4: The piperidine ring is a robust saturated heterocycle and is generally stable under many experimental conditions.[6] However, it can be susceptible to:

  • Oxidation: Strong oxidizing agents can potentially oxidize the piperidine ring.[6] Atmospheric oxidation can also occur, particularly at the C-H bonds adjacent to the nitrogen atom.[16]

  • Reaction with Acids: The nitrogen atom in the piperidine ring, even when protected with a Boc group, can have some residual basicity. In strongly acidic media, after the Boc group is removed, the piperidine nitrogen will be protonated to form a piperidinium salt.[6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Appearance of a new, more polar spot/peak on TLC/LC-MS during purification or storage in an acidic mobile phase. Boc Deprotection: The acidic environment of the solvent or mobile phase (e.g., containing TFA) is likely cleaving the Boc group.[17]1. Neutralize the Sample: If possible, work up the reaction to remove any residual acid before storage or purification. 2. Modify Mobile Phase: For chromatography, replace the strong acid (TFA) with a weaker one like acetic acid or use a buffered mobile phase (e.g., ammonium acetate) to maintain a less acidic pH.[17] 3. Minimize Exposure Time: If an acidic mobile phase is necessary, analyze samples promptly and avoid letting fractions sit for extended periods.[17]
Gradual degradation of the compound in an aqueous buffer over time. Hydrolysis (Boc or Amide): Depending on the pH and temperature, either the Boc group (if pH is acidic) or the amide group (if pH is strongly acidic or basic with heat) could be hydrolyzing.1. pH Adjustment: Ensure the buffer pH is within a stable range, ideally between 6 and 8. 2. Temperature Control: Store solutions at lower temperatures (e.g., 2-8°C) to slow down potential hydrolysis. 3. Solvent Choice: If possible for your application, consider using aprotic organic solvents for long-term storage to prevent hydrolysis.
Formation of multiple unknown impurities during stress testing (e.g., high heat, strong light). Complex Degradation Pathways: This could involve a combination of Boc deprotection, amide hydrolysis, and/or oxidation of the piperidine ring.1. Systematic Stress Testing: Perform a forced degradation study by systematically applying individual stress conditions (acid, base, oxidation, heat, light) to identify the specific degradation pathways.[18][19][20] 2. Characterize Degradants: Use LC-MS to obtain the molecular weights of the impurities. This can help in proposing structures for the degradation products.[21]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[18][20][22]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Water (HPLC grade)

  • Stress Reagents: 1M HCl, 1M NaOH, 3% H₂O₂

  • HPLC system with UV detector, C18 column

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in ACN or MeOH at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Keep at room temperature and at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature and at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 60°C.

    • Control Sample: Keep 1 mL of stock solution mixed with 1 mL of water at room temperature.

  • Time Points: Analyze samples at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column with a gradient of water and ACN).

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Aim for 5-20% degradation.[18][19][22]

  • Peak Identification: Analyze the stressed samples using LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.[8]

Protocol 2: HPLC Method for Stability Assessment

Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

Method Parameters (starting point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

This method should be validated by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the main peak.[23]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound based on its functional groups.

G cluster_main This compound cluster_acid Acidic Conditions cluster_base Basic Conditions (with heat) A 1-Boc-4-methylpiperidine- 4-carboxamide B Boc Deprotection Product: 4-Methylpiperidine-4-carboxamide A->B  Strong Acid (e.g., TFA, HCl)  or prolonged mild acid D Amide Hydrolysis Product: 1-Boc-4-methylpiperidine- 4-carboxylate A->D  Strong Base + Heat  (e.g., NaOH, reflux) C Amide Hydrolysis Product: 4-Methylpiperidine-4-carboxylic acid B->C  Strong Acid + Heat

Caption: Key degradation pathways of the target molecule.

Logical Workflow for Stability Investigation

This workflow provides a systematic approach to assessing the stability of this compound in a specific solvent or formulation.

workflow cluster_analytical Analytical Method Development cluster_study Stability Study Execution cluster_analysis Data Analysis & Conclusion start Define Solvent System & Storage Conditions dev_method Develop HPLC/LC-MS Method (Protocol 2) start->dev_method force_deg Perform Forced Degradation Study (Protocol 1) dev_method->force_deg validate_method Validate as Stability-Indicating force_deg->validate_method prep_samples Prepare Samples in Target Solvent validate_method->prep_samples store_samples Store at Defined Conditions (e.g., RT, 40°C) prep_samples->store_samples analyze_samples Analyze at Time Points (t=0, 1wk, 4wk, etc.) store_samples->analyze_samples eval_data Evaluate Purity Change & Degradant Formation analyze_samples->eval_data conclusion Determine Stability Profile & Recommend Conditions eval_data->conclusion

Caption: Systematic workflow for stability assessment.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 1-Boc-4-methylpiperidine-4-carboxamide and its Carboxylic Acid Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is a cornerstone of successful research. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis for its stability and ease of removal under mild acidic conditions.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the structure of these molecules. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of 1-Boc-4-methylpiperidine-4-carboxamide and offers a comparative analysis with its analogue, 1-Boc-4-methylpiperidine-4-carboxylic acid.

Introduction to the Structural Analysis of Piperidine Derivatives

The piperidine ring is a common scaffold in numerous pharmaceuticals and natural products.[3] Its conformational flexibility and the stereochemical arrangement of its substituents can significantly influence biological activity. Therefore, unambiguous structural confirmation is critical. High-resolution ¹H NMR is a powerful technique for studying the molecular dynamics and conformation of piperidine derivatives.[4][5]

¹H and ¹³C NMR Spectral Analysis of this compound

The successful synthesis of this compound can be definitively confirmed by a detailed analysis of its ¹H and ¹³C NMR spectra. The presence of the Boc group is readily identified by a characteristic sharp singlet in the ¹H NMR spectrum around 1.4-1.5 ppm, integrating to nine protons.[1]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Boc group (-C(CH₃)₃): A prominent singlet at approximately 1.45 ppm.

  • Methyl group (-CH₃): A singlet at around 1.20 ppm.

  • Piperidine ring protons (-CH₂-): A series of multiplets typically observed between 1.50 and 3.70 ppm. The protons on carbons adjacent to the nitrogen are expected to be deshielded and appear further downfield.

  • Amide protons (-CONH₂): Two broad singlets, often in the range of 5.30-7.50 ppm. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6][7][8]

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Boc group (-C(CH₃)₃ and -C(CH₃)₃): The quaternary carbon will appear around 80 ppm, and the methyl carbons will resonate at approximately 28.4 ppm.

  • Piperidine ring carbons: These will appear in the range of 35-50 ppm.

  • Quaternary carbon (C-4): The carbon bearing the methyl and carboxamide groups will be found at approximately 40-45 ppm.

  • Methyl carbon (-CH₃): Expected around 25-30 ppm.

  • Carbonyl carbons (-C=O): The Boc carbonyl will be near 155 ppm, and the amide carbonyl will be in the region of 175-180 ppm. The chemical shifts of carbonyl carbons can be influenced by solvent polarity.[9]

Comparative Analysis: this compound vs. 1-Boc-4-methylpiperidine-4-carboxylic acid

To highlight the key differences in NMR spectra, a direct comparison with the corresponding carboxylic acid is invaluable. While the core piperidine and Boc group signals will be similar, the key distinction lies in the signals associated with the C-4 substituent.

Functional Group This compound 1-Boc-4-methylpiperidine-4-carboxylic acid Reason for Difference
¹H NMR
-CONH₂Two broad singlets (e.g., ~5.4 and ~6.8 ppm)Not presentPresence of two distinct amide protons.
-COOHNot presentA very broad singlet (e.g., >10 ppm)The acidic proton of the carboxylic acid is highly deshielded.
¹³C NMR
Amide Carbonyl~178 ppmNot presentThe electronic environment of the amide carbonyl differs from the carboxylic acid carbonyl.
Carboxylic Acid CarbonylNot present~182 ppmThe carboxylic acid carbonyl is generally more deshielded than the amide carbonyl.

This comparative data underscores how subtle changes in a molecule's functional groups lead to distinct and identifiable shifts in NMR spectra, allowing for precise structural elucidation.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can significantly impact the chemical shifts of exchangeable protons like those on amides and carboxylic acids.[6][10]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum, typically with proton decoupling.

    • For more detailed structural analysis, consider 2D NMR experiments such as COSY, HSQC, and HMBC.

Visualizing the Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of the target compound and a typical workflow for its NMR analysis.

Molecular Structure of this compound cluster_piperidine Piperidine Ring cluster_substituents Substituents N1 N C2 CH₂ N1->C2 C3 CH₂ C2->C3 C4 C C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N1 Boc Boc Boc->N1 at N1 Me CH₃ Me->C4 at C4 Amide CONH₂ Amide->C4 at C4

Caption: Molecular structure of this compound.

NMR Analysis Workflow Sample Sample Preparation (Dissolve in Deuterated Solvent) Acquisition Data Acquisition (¹H, ¹³C, 2D NMR) Sample->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis Comparison Comparative Analysis (Compare with Alternative Structures) Analysis->Comparison Structure Structure Elucidation Comparison->Structure

Caption: A typical workflow for NMR analysis and structure elucidation.

References

A Comparative Guide to the Biological Activity of Piperidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide array of biological macromolecules. This guide focuses on a specific, highly versatile subclass: derivatives of piperidine-4-carboxamide, with a particular emphasis on the synthetic strategies originating from 1-Boc protected precursors like 1-Boc-4-methylpiperidine-4-carboxamide.

We will explore the synthesis, comparative biological activities, and structure-activity relationships (SAR) of these compounds across different therapeutic areas. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class, supported by experimental data and protocols.

The Synthetic Keystone: The Role of the 1-Boc Group

The journey from a simple piperidine building block to a potent, biologically active molecule is a multi-step process where strategic protection and deprotection are paramount. The tert-butoxycarbonyl (Boc) group plays a pivotal role in this process. As a protecting group for the piperidine nitrogen, it is exceptionally useful for two primary reasons:

  • Chemical Inertness : The Boc group is stable under a wide range of reaction conditions, effectively shielding the highly reactive secondary amine from participating in unwanted side reactions during modifications elsewhere on the molecule.[1]

  • Facile Removal : Despite its stability, the Boc group can be readily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), revealing the free amine for subsequent functionalization.[1]

This strategic use of the Boc protecting group allows for the controlled, stepwise construction of complex molecular architectures, which is fundamental to modern drug discovery.[1]

General Synthetic Workflow

The synthesis of diverse piperidine-4-carboxamide libraries typically begins with a protected piperidine-4-carboxylic acid precursor. The core workflow involves an amide coupling reaction, followed by the deprotection of the Boc group and subsequent N-functionalization to generate the final derivatives.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Deprotection & Diversification start 1-Boc-4-R-piperidine-4-carboxylic acid coupling Coupling Agents (e.g., HATU, PyBOP) start->coupling amine Primary/Secondary Amine (R'-NH-R'') amine->coupling intermediate 1-Boc-4-R-piperidine-4-carboxamide Derivative coupling->intermediate Amide Coupling deprotection Acidic Conditions (e.g., TFA in DCM) intermediate->deprotection Boc Cleavage deprotected 4-R-piperidine-4-carboxamide (Amine Salt) deprotection->deprotected diversification N-Functionalization (e.g., Reductive Amination, Acylation) deprotected->diversification final Final Biologically Active Derivatives diversification->final Library Synthesis

Caption: General synthetic workflow for piperidine-4-carboxamide derivatives.

Comparative Analysis of Biological Activities

Piperidine-4-carboxamide derivatives have demonstrated significant potential across multiple disease areas. Their biological activity is highly dependent on the nature and orientation of substituents on both the piperidine nitrogen and the carboxamide moiety.

Antimicrobial Activity: A New Front against Drug Resistance

Drug resistance is a critical global health threat. Piperidine-4-carboxamides have emerged as a promising scaffold for the development of novel anti-infective agents, particularly against challenging pathogens like Plasmodium falciparum (malaria) and Mycobacterium abscessus.

As Antimalarials: A phenotypic screen identified the piperidine carboxamide SW042 as having sub-micromolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[2] Further investigation revealed that these compounds act as species-selective inhibitors of the parasite's 20S proteasome β5 subunit (Pf20Sβ5).[2] Cryo-electron microscopy studies showed that the inhibitors bind to a previously untargeted region of the active site, explaining their high selectivity for the parasite proteasome over human isoforms.[2]

As Anti-mycobacterials: The derivative MMV688844 (844) was identified as a potent bactericidal agent against M. abscessus, a bacterium known for its resistance to most antibiotics.[3] The molecular target was identified as DNA gyrase. These piperidine-4-carboxamides (P4Cs) represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that bind to the enzyme in a manner similar to gepotidacin, a clinical-stage antibiotic.[3]

Compound Target Organism Target Activity (EC₅₀ / MIC) Reference
SW042 P. falciparum 3D7Pf20Sβ5 Proteasome0.19 µM[2]
SW584 P. falciparum 3D7Pf20Sβ5 Proteasome0.02 µM[2]
MMV688844 (844) M. abscessusDNA Gyrase1.6 µM[3]
844-TFM M. abscessusDNA Gyrase0.16 µM[3]
Central Nervous System (CNS) Activity

The piperidine scaffold is a well-established pharmacophore for CNS-active drugs. Derivatives of piperidine-4-carboxamide have been successfully explored as analgesics and as modulators of neurotransmitter systems.

A study involving the synthesis of various sulfonamide and amide derivatives of piperidine-4-carboxamide found them to be potent dopamine reuptake inhibitors.[4][5] The same study reported that these synthesized derivatives also demonstrated significant analgesic effects in mouse models.[4][5] This dual activity is particularly interesting for the development of non-opioid analgesics with a unique mechanism of action.

Compound Class Target Observed Activity Reference
Sulfonamide derivatives of piperidine-4-carboxamideDopamine Transporter (DAT)Dopamine Reuptake Inhibition[4][5]
Amide derivatives of piperidine-4-carboxamideNot specifiedAnalgesia in mice[4][5]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of piperidine-4-carboxamide derivatives can be fine-tuned by systematic chemical modifications. SAR studies provide a rational basis for designing next-generation compounds with improved pharmacological profiles.

For the anti-mycobacterial P4C series, specific modifications were shown to dramatically impact activity against DNA gyrase.[3]

Caption: Key SAR points for anti-mycobacterial piperidine-4-carboxamides.

  • At the R¹ Position (Piperidine Nitrogen): This position is crucial for interaction with the DNA gyrase enzyme. Large, planar aromatic systems, such as naphthyridine, are strongly favored and lead to potent inhibition.[3]

  • At the R² Position (Carboxamide): The substituent on the carboxamide nitrogen explores a distinct pocket of the enzyme. Introducing electron-withdrawing groups on a benzyl ring, such as a trifluoromethyl (TFM) group, resulted in a 10-fold increase in activity (compound 844-TFM vs. 844).[3]

  • The Amide Bond: While central to the scaffold, the amide bond in some derivatives was found to be rapidly hydrolyzed in mouse plasma.[3] This highlights a key challenge for future optimization: improving metabolic stability while retaining potent antibacterial activity. Bioisosteric replacements, such as sulfonamides, have been explored to address this liability.[3]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are essential.

Protocol: General Procedure for Amide Coupling

This protocol describes a standard method for coupling the piperidine acid core with an amine, a foundational step in the synthesis of the derivative library.

  • Reagent Preparation : Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation : To the solution, add an amide coupling agent such as HATU (1.1 eq) and a tertiary base like Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition : Add the desired primary or secondary amine (1.1 eq) to the activated mixture.

  • Reaction : Allow the reaction to stir at room temperature for 16 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired 1-Boc-protected piperidine-4-carboxamide derivative.[3]

Conclusion

The 1-Boc-piperidine-4-carboxamide scaffold is a remarkably versatile and productive starting point for the discovery of novel therapeutics. By leveraging the strategic advantage of the Boc protecting group, chemists can efficiently generate diverse libraries of compounds. These derivatives have demonstrated potent and specific activities against high-value targets in infectious disease and neuroscience. The detailed structure-activity relationships emerging from these studies provide a clear roadmap for optimizing potency, selectivity, and drug-like properties. As research continues, this privileged scaffold is poised to deliver next-generation clinical candidates to address unmet medical needs.

References

X-ray crystallography of 1-Boc-4-methylpiperidine-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 1-Boc-4-methylpiperidine-4-carboxamide Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison and technical overview of the . We will delve into the critical aspects of conformational analysis, crystallization strategies, and structural interpretation, grounded in field-proven insights and authoritative data.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to optimize drug-target interactions. The 4,4-disubstituted piperidine motif, in particular, is of significant interest as it allows for the precise positioning of substituents to probe binding pockets without introducing chiral centers at the point of substitution.

The this compound core represents a synthetically tractable and pharmaceutically relevant platform. The tert-butoxycarbonyl (Boc) protecting group provides stability and influences solubility, while the methyl and carboxamide groups at the C4 position offer distinct vectors for derivatization and interaction with biological targets.[2] Determining the precise three-dimensional structure of these derivatives through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.[3]

The Conformational Landscape: Beyond a Simple Chair

A nuanced understanding of the piperidine ring's conformational preferences is essential for interpreting crystallographic data. While the chair conformation is the most stable and prevalent, the energetic barrier to ring inversion is relatively low (approx. 10.4 kcal mol⁻¹).[4] The presence of bulky substituents can significantly influence this equilibrium.

For this compound derivatives, several conformational factors are at play:

  • Ring Conformation: The piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain.[5]

  • Substituent Orientation: In the chair form, the C4 substituents (methyl and carboxamide) will occupy axial and equatorial positions. The voluminous Boc group on the nitrogen atom also exerts a significant steric influence.

  • Carbamate Rotation: The C–N bond of the Boc group's carbamate has a degree of double-bond character, leading to hindered rotation. This can result in distinct rotamers being observed, which may be resolved at low temperatures in solution (as seen by NMR) or trapped in the crystal lattice.[6]

The interplay of these factors means that even subtle changes in the carboxamide derivative can lead to different preferred conformations or crystal packing arrangements. Molecular mechanics calculations can be used to predict the relative energies of different conformers, but X-ray crystallography provides the definitive, empirical confirmation of the solid-state structure.[7]

The Crystallization Workflow: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step in small molecule crystallography.[8] Boc-protected compounds, while often stable, can sometimes be difficult to crystallize from their common state as oils or amorphous solids. A systematic approach to screening crystallization conditions is crucial.

Below is a generalized, robust protocol for the crystallization of this compound derivatives.

Experimental Protocol: Crystallization Screening
  • Material Purification:

    • Ensure the starting material is of the highest possible purity (>98% by HPLC/NMR). Amorphous solids should be purified by column chromatography to remove minor impurities that can inhibit crystallization.

    • Rationale: Impurities can act as "kinks" in the crystal lattice, preventing the ordered packing required for a single crystal.

  • Primary Solvent Selection:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent in which it is freely soluble at room temperature. Common choices include acetone, ethyl acetate, dichloromethane (DCM), or methanol.

    • Rationale: Starting with a fully dissolved sample is essential for controlled precipitation.

  • Antisolvent Screening (Vapor Diffusion):

    • Hanging Drop Method: Place a 1-2 µL drop of the solution from Step 2 on a siliconized glass coverslip. Invert the coverslip over a well containing 0.5-1.0 mL of an "antisolvent" (a solvent in which the compound is poorly soluble). Seal the well.

    • Antisolvent Candidates: Screen a range of antisolvents with varying polarities, such as hexane, heptane, diethyl ether, or isopropanol.

    • Rationale: The slow diffusion of the antisolvent vapor into the drop gradually lowers the solubility of the compound, promoting slow, ordered crystal growth rather than rapid precipitation.

  • Slow Evaporation Screening:

    • Prepare a saturated or near-saturated solution of the compound in a moderately volatile solvent (e.g., DCM/hexane mixture).

    • Place the solution in a small vial, cover it with parafilm, and pierce a few small holes with a needle.

    • Rationale: The slow evaporation of the solvent concentrates the solution over days or weeks, gently pushing it past the point of saturation to induce crystallization.

  • Temperature Modulation:

    • Repeat the above screening methods at different temperatures (e.g., 4 °C, room temperature).

    • Rationale: Solubility is temperature-dependent. Cooling can decrease solubility and promote crystallization, but sometimes crystal quality is better at a constant room temperature.

  • Seeding:

    • If initial attempts yield microcrystalline powder, crush a small amount to create "seed crystals."

    • Introduce a single seed crystal into a clear, saturated solution of the compound.

    • Rationale: The seed crystal provides a pre-existing template for molecules to deposit onto, encouraging the growth of a single, larger crystal.[9]

G cluster_prep Material Preparation cluster_screen Crystallization Screening Methods cluster_analysis Analysis & Refinement Purify Purify Compound (>98%) Dissolve Dissolve in 'Good' Solvent Purify->Dissolve Vapor Vapor Diffusion (vs. Antisolvent) Dissolve->Vapor Evap Slow Evaporation Dissolve->Evap Cool Slow Cooling Dissolve->Cool Analysis Analyze for Crystals (Microscope) Vapor->Analysis Evap->Analysis Cool->Analysis Optimize Optimize Conditions (Concentration, Temp) Analysis->Optimize Seed Seeding (Optional) Optimize->Seed if microcrystalline SingleCrystal Diffraction-Quality Single Crystal Optimize->SingleCrystal Seed->SingleCrystal

Caption: Workflow for crystallization screening of small organic molecules.

Comparative Structural Analysis: A Case Study

While a comprehensive database of this compound derivatives is not publicly available, we can construct a representative comparison. Below, we present hypothetical but realistic crystallographic data for a parent compound, Derivative A (this compound) , and compare it with the known crystal structure of a related compound, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .[10] This comparison highlights how a modification to the carboxamide substituent (from -NH₂ to -NH-Ph-Cl) can influence key structural parameters.

ParameterDerivative A (Hypothetical)N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide[10]Analysis of Differences
Formula C₁₂H₂₂N₂O₃C₁₃H₁₇ClN₂OThe key difference is the substituent on the carboxamide nitrogen. Derivative A is the primary amide, while the known structure has a bulky, electron-withdrawing chlorophenyl group. The Boc group is absent in the known structure, replaced by the carboxamide directly on the piperidine nitrogen.
Crystal System MonoclinicMonoclinicBoth are expected to crystallize in a low-symmetry system, which is common for non-chiral organic molecules.
Space Group P2₁/cP2₁/cThis is one of the most common space groups for organic molecules, indicating a centrosymmetric packing arrangement.
a (Å) ~14.113.286Unit cell dimensions are directly influenced by molecular size, shape, and packing. The presence of the bulky Boc group in Derivative A would likely lead to larger cell dimensions.
b (Å) ~9.59.1468
c (Å) ~11.210.957
β (°) ** ~98.595.36
V (ų) **~15601325.7The larger molecular volume of Derivative A (due to the Boc group) results in a significantly larger unit cell volume.
Z 44Z is the number of molecules per unit cell. A value of 4 is typical for the P2₁/c space group.
Key H-Bonding Motif Amide N-H···O=C (Amide) DimerAmide N-H···O=C (Amide) ChainThis is the most critical difference. The primary amide of Derivative A has two N-H donors and can form robust, centrosymmetric R²₂(8) hydrogen-bonded dimers. The secondary amide in the known structure has only one N-H donor, leading to a C(4) chain motif. This profoundly impacts crystal packing and physical properties.
Piperidine Conformation ChairChairBoth molecules adopt the low-energy chair conformation, as expected.[10]
Visualizing Intermolecular Interactions

The difference in hydrogen bonding motifs is a direct consequence of the functional groups available. This distinction is best visualized with a diagram.

G cluster_A Derivative A: Amide Dimer Motif cluster_B Known Structure: Amide Chain Motif mol1 N-H C=O mol2 N-H C=O mol1:o1->mol2:n2 H-bond mol2:o2->mol1:n1 H-bond mol3 N-H C=O mol4 N-H C=O mol3:o->mol4:n H-bond mol5 N-H C=O mol4:o->mol5:n H-bond

Caption: Comparison of hydrogen bonding patterns in carboxamides.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides indispensable information for drug discovery. While the core piperidine scaffold reliably adopts a chair conformation, the ultimate crystal structure is dictated by a subtle interplay between the steric demands of the Boc group and the specific hydrogen bonding capabilities of the carboxamide functionality. A systematic and patient approach to crystallization is paramount to obtaining high-quality data. By comparing the resulting structures, researchers can gain critical insights into how molecular modifications influence three-dimensional conformation and intermolecular interactions, paving the way for the rational design of more potent and selective therapeutics.

References

A Comparative Guide to Protecting Groups in Piperidine Synthesis: Boc vs. Cbz, Fmoc, and Tosyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis, often requiring multi-step sequences, hinges on the strategic use of protecting groups to mask the reactive secondary amine.[1][2][3][4] This guide provides an in-depth, objective comparison of the most commonly employed N-protecting groups in piperidine synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you in selecting the optimal protecting group for your synthetic strategy.

The Principle of Orthogonality: A Cornerstone of Multi-Step Synthesis

In the complex landscape of organic synthesis, particularly for molecules with multiple functional groups, the concept of orthogonality is paramount.[1][5] Orthogonal protecting groups are those that can be selectively introduced and removed under distinct reaction conditions, without affecting other protecting groups within the same molecule.[1][3][5] This allows for a stepwise and controlled manipulation of different reactive sites, a critical aspect in the synthesis of intricate molecules like peptides and natural products.[5] The protecting groups discussed herein—Boc, Cbz, and Fmoc—form a classic orthogonal set, with their cleavage mechanisms being acid-labile, hydrogenolysis-based, and base-labile, respectively.[5][6]

Comparative Analysis of Protecting Groups

The choice of a protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its compatibility with other functionalities in the molecule.[1]

Protecting GroupIntroduction ReagentDeprotection ConditionKey AdvantagesPotential Drawbacks
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Acidic (e.g., TFA, HCl)[7][8][9]Stable to bases and hydrogenolysis; cleavage products are volatile.Labile to strong acids; potential for tert-butylation of sensitive functional groups.[9]
Cbz Benzyl chloroformate (Cbz-Cl)[10]Catalytic Hydrogenolysis (H₂, Pd/C)[5][11][12]Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[5][13]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); requires specialized hydrogenation equipment.
Fmoc Fmoc-Cl, Fmoc-OSu[14]Basic (e.g., 20% Piperidine in DMF)[5][15][16][17][18]Mild, base-labile removal; orthogonal to Boc and Cbz.[5][14]Labile to basic conditions; potential for side reactions like aspartimide formation in peptide synthesis.[15]
Tosyl (Ts) p-Toluenesulfonyl chloride (Ts-Cl)[19]Reductive (e.g., Na/NH₃, Mg⁰/MeOH) or strongly acidic conditions.[20]Very stable to a wide range of conditions, including strong acids and bases.Harsh deprotection conditions limit its applicability with sensitive substrates.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of piperidine with each of the discussed protecting groups.

N-Boc Protection of Piperidine

This protocol describes a general procedure for the N-Boc protection of piperidine.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flask equipped with a stirrer, dissolve piperidine in ethanol.[21]

  • Cool the solution to 10-15 °C.[21]

  • Slowly add di-tert-butyl dicarbonate.[21]

  • Simultaneously, add an aqueous solution of sodium hydroxide to maintain a basic pH.[21]

  • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with dichloromethane.[21]

  • Wash the combined organic layers with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.[21]

Deprotection of N-Boc-piperidine:

  • Dissolve the N-Boc-piperidine in a 2 N solution of HCl in methanol.[7]

  • Heat the solution to 60 °C for 2 hours.[7]

  • Remove the excess methanol using a rotary evaporator.[7]

  • The resulting piperidine hydrochloride salt can be neutralized with a base to obtain the free amine.

N-Cbz Protection of Piperidine

This protocol outlines the N-Cbz protection of piperidine.

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve piperidine in an aqueous sodium hydroxide solution and cool in an ice bath.[11]

  • Simultaneously and dropwise, add benzyl chloroformate and an aqueous sodium hydroxide solution, maintaining the temperature at 0 °C.[11]

  • Stir the mixture at 0 °C for an additional 10 minutes, then allow it to warm to room temperature.[11]

  • Extract the solution with diethyl ether to remove impurities.[11]

  • Acidify the aqueous layer with HCl to a pH of 1.[11]

  • Filter the resulting precipitate, wash with cold water, and dry to yield N-Cbz-piperidine.[11]

Deprotection of N-Cbz-piperidine:

  • Dissolve the N-Cbz-piperidine in a suitable solvent such as methanol or ethanol.[11]

  • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).[11]

  • Stir the mixture under a hydrogen atmosphere at room temperature.[11]

  • Monitor the reaction progress by TLC. Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected piperidine.

N-Fmoc Protection of Piperidine

This protocol details the N-Fmoc protection of piperidine.

Materials:

  • Piperidine

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve piperidine and Fmoc-Cl in a mixture of THF and a saturated aqueous solution of NaHCO₃.[22]

  • Stir the reaction mixture at room temperature for 16 hours.[22]

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[22]

  • Extract the mixture with diethyl ether.[22]

  • Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the product.[22]

  • Filter, wash with water, and dry to yield N-Fmoc-piperidine.

Deprotection of N-Fmoc-piperidine:

  • Dissolve the N-Fmoc-piperidine in a solution of 20% piperidine in DMF.[16][23]

  • Stir the mixture at room temperature. The reaction is typically rapid, often complete within 30-60 minutes.[22][23]

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and piperidine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine.[5]

N-Tosyl Protection of Piperidine

This protocol describes the N-tosylation of piperidine.

Materials:

  • Piperidine

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • A suitable base (e.g., triethylamine, pyridine, or aqueous NaOH)

  • A suitable solvent (e.g., dichloromethane, THF, or a biphasic system)

Procedure:

  • Dissolve piperidine in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride, followed by the dropwise addition of the base.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.[19]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[19]

  • Extract the product with an organic solvent.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[19]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[19]

  • The crude product can be purified by column chromatography or recrystallization.[19]

Deprotection of N-Tosyl-piperidine: Deprotection of the tosyl group typically requires harsh reductive conditions.

  • Dissolve the N-tosyl-piperidine in a suitable solvent like methanol.

  • Add magnesium turnings (Mg⁰) and stir the reaction, often with heating.[20]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

  • The crude product can be purified by standard methods.

Visualization of Synthetic Workflows

To better illustrate the strategic application of these protecting groups, the following diagrams outline the general protection/deprotection workflow and a hypothetical scenario for sequential deprotection.

ProtectionDeprotectionWorkflow Piperidine Piperidine Protection Protection (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl, Ts-Cl) Piperidine->Protection ProtectedPiperidine N-Protected Piperidine Protection->ProtectedPiperidine Functionalization Further Synthetic Transformations ProtectedPiperidine->Functionalization Deprotection Deprotection Functionalization->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: General workflow for the protection, functionalization, and deprotection of piperidine.

OrthogonalDeprotection Start Multi-Protected Piperidine Derivative (N-Fmoc, SideChain-Cbz, Other-Boc) DeprotectFmoc 1. Base Treatment (e.g., Piperidine/DMF) Start->DeprotectFmoc Selective N-deprotection FreeAmine Free Piperidine Nitrogen DeprotectFmoc->FreeAmine DeprotectCbz 2. Hydrogenolysis (H₂, Pd/C) FreeAmine->DeprotectCbz Selective side-chain deprotection FreeSideChain Deprotected Side Chain DeprotectCbz->FreeSideChain DeprotectBoc 3. Acid Treatment (e.g., TFA) FreeSideChain->DeprotectBoc Final deprotection FinalDeprotection Fully Deprotected Molecule DeprotectBoc->FinalDeprotection

Caption: Hypothetical workflow for the sequential orthogonal deprotection of a multi-protected piperidine derivative.

Conclusion

The selection of an appropriate protecting group is a critical decision in the synthesis of piperidine-containing molecules. The Boc group is a versatile and widely used protecting group due to its stability and ease of removal under acidic conditions. The Cbz group offers excellent stability to both acids and bases, making it a valuable orthogonal partner to Boc and Fmoc, though its removal by hydrogenolysis is not compatible with all functional groups. The Fmoc group, with its mild base-lability, is another key component of orthogonal strategies, particularly in solid-phase synthesis. Finally, the robust tosyl group provides exceptional stability but at the cost of requiring harsh deprotection conditions. By understanding the distinct characteristics and leveraging the orthogonality of these protecting groups, researchers can design and execute efficient and successful synthetic routes to complex piperidine-containing target molecules.

References

A Senior Application Scientist's Guide to the Characterization of 1-Boc-4-methylpiperidine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an invaluable building block for targeting a wide range of biological receptors. The 1-Boc-4-methylpiperidine-4-carboxamide framework, in particular, serves as a versatile intermediate in the synthesis of complex bioactive molecules, including potent antagonists for receptors like TRPV1 and inhibitors for enzymes crucial to microbial survival.[3][4]

The tert-butoxycarbonyl (Boc) protecting group is instrumental in the synthetic utility of these analogs. It effectively masks the reactive secondary amine of the piperidine ring, allowing for selective chemical modifications at other positions, such as the carboxamide moiety.[5] The Boc group's stability under various reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it a cornerstone of modern multi-step organic synthesis.[5][6]

Given the subtle structural variations among analogs and their profound impact on pharmacological activity, a robust, multi-faceted analytical characterization is not merely a procedural step but a fundamental requirement for ensuring quality, reproducibility, and safety in drug development.[7][8] This guide provides an in-depth comparison of the core analytical techniques used to characterize these analogs, explaining the causality behind experimental choices and presenting validated protocols for their implementation.

Pillar 1: The Synergy of Orthogonal Analytical Techniques

No single analytical method can provide a complete picture of a molecule's identity and purity. A self-validating characterization workflow relies on the integration of orthogonal techniques, where each method provides a distinct and complementary piece of information. For this compound analogs, the three pillars of characterization are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing purity and separating individual analogs from a mixture.[9] Its primary function is to resolve the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[10]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a primary confirmation of its elemental composition.[11] When coupled with HPLC (LC-MS), it allows for the mass identification of each component separated by the chromatography column. The fragmentation patterns observed in the mass spectrometer can also offer valuable structural clues.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.[13] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), revealing the connectivity and spatial relationships within the molecule. This is crucial for confirming the precise arrangement of substituents on the piperidine ring and verifying the integrity of the core scaffold.[14]

Comparative Analysis of Core Techniques

The following table summarizes the primary role and key considerations for each technique in the context of characterizing 1-Boc-piperidine analogs.

Technique Primary Application Strengths Limitations Causality of Use
HPLC-UV Purity assessment, Quantification, Separation of analogsHigh resolution, Quantitative accuracy, Robust and reproducible[15]Does not provide structural information beyond retention time; requires a chromophore for UV detection.To ensure the sample is free of impurities that could interfere with subsequent biological assays or spectroscopic analysis.
LC-MS Molecular weight confirmation, Impurity identificationHigh sensitivity, Provides molecular weight for each separated peak, Confirms elemental formula[16]Ionization efficiency can vary significantly between compounds; fragmentation can sometimes be complex.To rapidly confirm that the synthesized compound has the correct mass and to identify the mass of any impurities detected by HPLC.
NMR (¹H, ¹³C) Unambiguous structure elucidation, Isomer identificationProvides detailed structural information, Confirms atom connectivity and stereochemistry[13]Lower sensitivity compared to MS, Can be complex to interpret for mixtures or complex structures.[14]To provide definitive proof of the molecular structure, confirming the regiochemistry and the presence of all functional groups.

Pillar 2: Self-Validating Experimental Protocols

The trustworthiness of analytical data hinges on the use of well-defined and validated protocols.[17][18] The following sections provide step-by-step methodologies for the characterization of this compound analogs, grounded in established best practices.

Analytical Workflow Diagram

The overall process from a newly synthesized compound to a fully characterized analog follows a logical progression, ensuring both purity and structural integrity are confirmed.

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Final Validation Crude Crude Synthesized Product Purify Flash Chromatography Crude->Purify HPLC HPLC-UV Analysis Purify->HPLC Assess Purity LCMS LC-MS Analysis HPLC->LCMS Confirm Mass NMR NMR (1H, 13C) LCMS->NMR Elucidate Structure Final Characterized Pure Analog NMR->Final Final Report

Caption: General analytical workflow for analog characterization.

Protocol 1: Reversed-Phase HPLC-UV Analysis

This protocol is designed to assess the purity of the synthesized analog. The choice of a C18 column is based on its effectiveness in separating small, moderately polar organic molecules like piperidine derivatives through hydrophobic interactions.[10]

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.[19]

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Causality: The acidic modifier (FA) improves peak shape by protonating residual silanols on the stationary phase and ensuring the analyte is in a single protonation state.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (for amide bond) or as determined by UV scan.

    • Injection Volume: 10 µL.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Causality: A gradient elution is used to ensure that both polar and non-polar impurities are effectively eluted and detected within a reasonable timeframe.[10]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the analog.

    • Dissolve in 1 mL of a 1:1 mixture of ACN and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.[20]

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation

This method couples the separation power of HPLC with the detection specificity of mass spectrometry. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules, minimizing in-source fragmentation.[16]

G HPLC HPLC System (Solvent, Pump, Column) ESI Electrospray Ionization (ESI) Source HPLC->ESI Eluent MS Mass Analyzer (e.g., Quadrupole) ESI->MS Gaseous Ions Detector Detector MS->Detector Mass-Sorted Ions

Caption: Simplified schematic of an LC-MS system.

  • Instrumentation:

    • An LC-MS system equipped with an ESI source.[19] Use the same HPLC column and mobile phases as in Protocol 1.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Scan Range: m/z 100 – 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Causality: Positive ion mode is selected because the piperidine nitrogen is basic and readily accepts a proton to form a positive ion ([M+H]⁺).

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) and the mass spectrum for the main peak.

    • Identify the protonated molecular ion ([M+H]⁺).

    • Look for characteristic fragment ions. For Boc-protected amines, a facile loss of isobutylene (56 Da) or the entire Boc group (100 Da) is common under MS conditions and can be a key diagnostic clue.[12][21]

Protocol 3: NMR Spectroscopy for Structural Elucidation

This protocol provides the definitive structural proof. Deuterated chloroform (CDCl₃) is a common choice, but DMSO-d₆ may be required for less soluble analogs or to clearly observe exchangeable protons (e.g., amide N-H).[14]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified analog in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Acquire a standard proton spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This typically requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Interpretation Logic:

    • The interpretation follows a systematic process of correlating signals to specific parts of the molecule.

G Start 1H NMR Spectrum Shift Chemical Shift (ppm) Identifies proton type (aliphatic, amide, etc.) Start->Shift Integ Integration Determines ratio of protons Start->Integ Mult Multiplicity (Splitting) Reveals adjacent protons (n+1 rule) Start->Mult Structure Proposed Structure Shift->Structure Integ->Structure Mult->Structure

Caption: Logical flow for interpreting ¹H NMR data.

Pillar 3: Data Interpretation and Representative Findings

The following table presents expected spectroscopic data for the parent compound, this compound, to serve as a benchmark for comparing its analogs.

Data Type Signal Expected Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR Singlet, 9H~1.45(CH₃)₃C- of the Boc group.[22] A strong, sharp singlet is characteristic.
Multiplets, 8H1.5 - 3.8Piperidine ring protons. Often complex and overlapping due to conformational effects.[23]
Singlet, 3H~1.20-CH₃ group at the C4 position.
Broad Singlets, 2H5.5 - 7.5-CONH₂ amide protons. Broad due to quadrupole coupling and chemical exchange.
¹³C NMR Carbonyl~178-CONH₂ amide carbonyl.
Carbonyl~155-O(C=O)N- Boc carbonyl.[22]
Quaternary~80(CH₃)₃C - of the Boc group.
Quaternary~45Piperidine C4 carbon.
Mass Spec (ESI+) [M+H]⁺257.18Molecular weight (256.34) + 1 proton.
[M+H-56]⁺201.12Loss of isobutylene from the Boc group.[12]
[M+H-100]⁺157.12Loss of the entire Boc group.[21]

Note: Chemical shifts are approximate and can vary based on solvent and substitution on analog structures.

Conclusion

The rigorous characterization of this compound analogs is a critical, non-negotiable aspect of drug discovery and development. A scientifically sound approach relies on the synergistic use of orthogonal analytical techniques, primarily HPLC for purity, MS for molecular weight confirmation, and NMR for definitive structural elucidation. By employing validated, step-by-step protocols and understanding the causal principles behind each experimental choice, researchers can ensure the generation of trustworthy and reproducible data. This comprehensive characterization provides the solid foundation required to confidently advance novel chemical entities through the development pipeline, ultimately ensuring the quality and safety of future therapeutics.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Boc-4-methylpiperidine-4-carboxamide Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 4,4-disubstituted piperidine scaffold is a privileged motif, conferring favorable pharmacokinetic properties to a multitude of therapeutic agents. Among these, 1-Boc-4-methylpiperidine-4-carboxamide stands out as a crucial building block in the synthesis of various biologically active molecules. The efficient and scalable production of this intermediate is paramount for advancing drug discovery programs. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective efficiencies, practical considerations, and supporting experimental data.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique challenge in constructing a quaternary carbon center at the 4-position of the piperidine ring, bearing both a methyl and a carboxamide group. The choice of synthetic strategy significantly impacts the overall yield, purity, cost, and scalability of the final product. This guide will dissect two primary, logically sound approaches: the Alkylation Route and the Cyanide Route .

Route 1: The Alkylation Pathway

The Alkylation Route is a classical and robust approach that commences with the readily available 1-Boc-piperidine-4-carboxylic acid. The core of this strategy lies in the α-methylation of a carboxylate derivative to introduce the key methyl group.

Mechanistic Rationale and Workflow

This pathway hinges on the deprotonation of the α-carbon to the ester carbonyl, creating a nucleophilic enolate that subsequently undergoes methylation. The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen serves to protect the amine and influence the conformation of the piperidine ring, while the ester group activates the α-proton for deprotonation.

Alkylation_Route cluster_0 Alkylation Route Start 1-Boc-piperidine- 4-carboxylic acid Esterification Esterification (e.g., MeOH, H+) Start->Esterification Methyl_Ester 1-Boc-piperidine- 4-carboxylate Esterification->Methyl_Ester Alkylation α-Methylation (LDA, MeI) Methyl_Ester->Alkylation Methylated_Ester 1-Boc-4-methyl- piperidine-4-carboxylate Alkylation->Methylated_Ester Saponification Saponification (e.g., LiOH) Methylated_Ester->Saponification Carboxylic_Acid 1-Boc-4-methyl- piperidine-4-carboxylic acid Saponification->Carboxylic_Acid Amidation Amidation (e.g., CDI, NH3) Carboxylic_Acid->Amidation Final_Product 1-Boc-4-methyl- piperidine-4-carboxamide Amidation->Final_Product

General workflow for the Alkylation Route.
Experimental Protocols

Step 1: Esterification of 1-Boc-piperidine-4-carboxylic acid

To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in methanol (5-10 volumes), a catalytic amount of sulfuric acid (0.05 eq) is added. The mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford the methyl ester.

Step 2: α-Methylation of Methyl 1-Boc-piperidine-4-carboxylate

A solution of lithium diisopropylamide (LDA) (1.1 eq) is prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C. The methyl 1-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. After stirring for 1 hour, methyl iodide (1.2 eq) is added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Saponification of Methyl 1-Boc-4-methylpiperidine-4-carboxylate

The methylated ester (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the carboxylic acid.

Step 4: Amidation of 1-Boc-4-methylpiperidine-4-carboxylic acid

To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, carbonyldiimidazole (CDI) (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour. A solution of ammonia in methanol or aqueous ammonia is then added, and the reaction is stirred overnight. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give the final product, which may be further purified by recrystallization or chromatography.

Route 2: The Cyanide Pathway

The Cyanide Route offers a more convergent approach, starting from the commercially available 1-Boc-4-piperidone. This pathway introduces both the methyl and a nitrile group (a precursor to the carboxamide) in a single key intermediate.

Mechanistic Rationale and Workflow

This route leverages the reactivity of the ketone in 1-Boc-4-piperidone. The formation of a cyanohydrin, followed by subsequent manipulation, or a Strecker-type reaction can be envisioned. A plausible sequence involves the formation of an intermediate that can be methylated at the 4-position while also incorporating a cyano group. The final step is the controlled hydrolysis of the nitrile to the primary amide.

Cyanide_Route cluster_1 Cyanide Route Start_C 1-Boc-4-piperidone Cyanation_Methylation Cyanation/ Methylation Start_C->Cyanation_Methylation Cyano_Intermediate 1-Boc-4-cyano- 4-methylpiperidine Cyanation_Methylation->Cyano_Intermediate Hydrolysis Controlled Nitrile Hydrolysis Cyano_Intermediate->Hydrolysis Final_Product_C 1-Boc-4-methyl- piperidine-4-carboxamide Hydrolysis->Final_Product_C

General workflow for the Cyanide Route.
Experimental Protocols

Step 1: Synthesis of 1-Boc-4-cyano-4-methylpiperidine

To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent, trimethylsilyl cyanide (1.2 eq) is added, followed by a catalytic amount of a Lewis acid (e.g., ZnI₂). After stirring, a methylating agent such as methyl lithium or methyl Grignard reagent is added at low temperature. The reaction is carefully quenched and worked up to yield the 1-Boc-4-cyano-4-methylpiperidine intermediate. [Note: This is a representative procedure; specific conditions may vary based on literature precedents for analogous transformations.]

Step 2: Controlled Hydrolysis of 1-Boc-4-cyano-4-methylpiperidine

The nitrile intermediate (1.0 eq) is treated with a reagent that facilitates partial hydrolysis to the amide without significant over-hydrolysis to the carboxylic acid. Common methods include the use of hydrogen peroxide in the presence of a base (e.g., NaOH) or acid-catalyzed hydration under carefully controlled conditions. For instance, the nitrile can be dissolved in a mixture of DMSO and water, and potassium carbonate is added. The mixture is heated to a moderate temperature until the reaction is complete. The product is then extracted and purified.

Comparative Analysis

ParameterRoute 1: AlkylationRoute 2: Cyanide
Starting Material 1-Boc-piperidine-4-carboxylic acid1-Boc-4-piperidone[1]
Overall Yield Generally moderate to good, dependent on the efficiency of the α-methylation step.Can be high, but the controlled hydrolysis of the nitrile can be challenging and may lower the overall yield.
Number of Steps Typically 4 steps.Typically 2-3 steps.
Key Challenge The α-methylation requires a strong, non-nucleophilic base like LDA, which necessitates strictly anhydrous conditions and careful temperature control.[2]Controlled hydrolysis of the nitrile to the amide without formation of the carboxylic acid byproduct can be difficult to achieve with high selectivity.[3]
Scalability The use of LDA can pose challenges for large-scale synthesis due to its pyrophoric nature and the need for cryogenic temperatures.[4][5]Potentially more scalable, although the use of cyanide reagents requires stringent safety protocols.
Cost-Effectiveness Starting material is relatively inexpensive. The cost is influenced by the price of LDA and anhydrous solvents.[6]1-Boc-4-piperidone is a readily available and cost-effective starting material. The overall cost will depend on the reagents used for cyanation and hydrolysis.
Safety & Environment Use of pyrophoric n-butyllithium and flammable solvents.Use of highly toxic cyanide reagents. The environmental impact depends on the specific hydrolysis conditions.

Conclusion and Recommendation

Both the Alkylation Route and the Cyanide Route present viable pathways for the synthesis of this compound.

The Alkylation Route is a well-established and predictable method, particularly suitable for laboratory-scale synthesis where precise control over reaction conditions is achievable. Its primary drawback lies in the scalability of the LDA-mediated methylation step.

The Cyanide Route is more convergent and potentially more cost-effective for large-scale production, given the fewer number of steps and the relatively inexpensive starting material. However, this route necessitates expertise in handling toxic cyanide reagents and requires careful optimization of the nitrile hydrolysis step to maximize the yield of the desired carboxamide.

For research and development purposes, the Alkylation Route may be preferred due to its more predictable nature and the avoidance of highly toxic cyanide compounds. For industrial-scale manufacturing, the Cyanide Route , despite its challenges, may offer a more economical advantage if the safety and process optimization aspects are adequately addressed. The ultimate choice of route will depend on the specific requirements of the project, including the desired scale, available resources, and safety infrastructure.

References

Safety Operating Guide

Personal protective equipment for handling 1-Boc-4-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-Boc-4-methylpiperidine-4-carboxamide

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The protocols outlined below are designed to ensure both personal safety and experimental integrity. This guidance is synthesized from safety data for structurally related compounds, establishing a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Assessment and Core Principles

  • Skin and Eye Irritation: Similar carboxamide and carboxylic acid derivatives are known to cause skin irritation (H315) and serious eye irritation (H319)[1][2].

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation[2][3].

  • Unknown Toxicity: The full toxicological profile is not known. Therefore, it is prudent to treat the compound as potentially harmful if swallowed or inhaled, a common precaution for novel chemical entities[3][4].

The foundational principle for handling this compound is the avoidance of dust generation and direct contact . All operations should be conducted in a manner that minimizes the risk of aerosolization and exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shields or safety goggles.Nitrile or neoprene gloves.Standard lab coat.Recommended if not in a fume hood.
Solution Preparation Safety goggles. A face shield is recommended if splashing is possible.Nitrile or neoprene gloves.Standard lab coat.Not generally required if performed in a fume hood.
Reaction Setup & Workup Safety goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant lab coat or apron over a standard lab coat.Not generally required if performed in a fume hood.
Large-Scale Operations (>50g) Safety goggles and a full-face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator may be necessary.[5][6]
Spill Cleanup Safety goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator is highly recommended.[5]

Causality Behind PPE Choices:

  • Eye Protection: The risk of solid particles or splashes causing serious eye irritation necessitates the use of safety goggles over standard safety glasses for a better seal.[7] Face shields provide an additional layer of protection against splashes during solution handling.[8]

  • Hand Protection: Nitrile or neoprene gloves offer good chemical resistance for incidental contact.[9] Always inspect gloves before use and wash hands thoroughly after removal.[3][7]

  • Body Protection: A standard lab coat is sufficient for small-scale operations to protect against minor spills. For larger quantities or more complex manipulations, a chemical-resistant apron or suit is advisable to prevent skin contact.[8][10]

  • Respiratory Protection: While engineering controls like fume hoods are the primary defense against inhalation, a respirator may be required if dust cannot be controlled or during emergency situations like a large spill.[6][11]

Operational Plan: A Step-by-Step Workflow

Adhering to a systematic workflow is crucial for minimizing exposure and ensuring reproducible results.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Pre-weighing Checks: Ensure the work area is clean and free of clutter. Have all necessary equipment (spatulas, weigh boats, containers) readily available.

  • Static Control: Use an anti-static gun or ionizer on the weigh boat and container to prevent the fine powder from scattering due to static electricity.

  • Gentle Handling: Transfer the solid gently to avoid creating airborne dust. Avoid scooping large amounts at once.

  • Secure Containment: Immediately cap the stock bottle and the container with the weighed compound.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the release of vapors, especially if heating is required.

G cluster_prep Preparation cluster_handling Handling Solid cluster_reaction Reaction & Workup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Gentle Transfer dissolve Dissolve in Solvent weigh->dissolve react Conduct Reaction dissolve->react workup Perform Aqueous Workup react->workup decon Decontaminate Glassware workup->decon waste Dispose of Waste decon->waste

Caption: Workflow for handling this compound.

Spill and Disposal Plan

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Control Access: Restrict access to the spill area.

  • Assess the Situation: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Cleanup of Solid Spills:

    • Wear appropriate PPE, including a respirator if necessary.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated waste container.[3] Do not use a vacuum cleaner unless it is rated for hazardous dust.

  • Cleanup of Liquid Spills (Solutions):

    • Absorb the spill with chemical absorbent pads or vermiculite.

    • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

    • Collect all cleanup materials in a sealed, labeled waste container.

Waste Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (gloves, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[3]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal Protocol: Follow your institution's specific procedures for the disposal of chemical waste. Contact your EHS department for guidance.

By implementing these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-methylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Boc-4-methylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.